molecular formula C13H14F2O3 B1325943 Ethyl 5-(2,6-difluorophenyl)-5-oxovalerate CAS No. 898753-24-7

Ethyl 5-(2,6-difluorophenyl)-5-oxovalerate

Cat. No.: B1325943
CAS No.: 898753-24-7
M. Wt: 256.24 g/mol
InChI Key: WNJMYLHXLZZBDN-UHFFFAOYSA-N
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Description

Ethyl 5-(2,6-difluorophenyl)-5-oxovalerate is a useful research compound. Its molecular formula is C13H14F2O3 and its molecular weight is 256.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 5-(2,6-difluorophenyl)-5-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F2O3/c1-2-18-12(17)8-4-7-11(16)13-9(14)5-3-6-10(13)15/h3,5-6H,2,4,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNJMYLHXLZZBDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC(=O)C1=C(C=CC=C1F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90645626
Record name Ethyl 5-(2,6-difluorophenyl)-5-oxopentanoate
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Molecular Weight

256.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898753-24-7
Record name Ethyl 2,6-difluoro-δ-oxobenzenepentanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898753-24-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-(2,6-difluorophenyl)-5-oxopentanoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Strategic Advantage of Fluorine in Molecular Design

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2,6-Difluorophenyl Beta-Keto Ester Building Blocks

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2,6-difluorophenyl beta-keto esters, a class of building blocks of increasing importance in medicinal chemistry and materials science. As a senior application scientist, my objective is to deliver not just protocols, but a deep understanding of the causality behind the synthetic choices and the strategic value of these synthons. We will explore their synthesis, reactivity, characterization, and applications, grounded in authoritative scientific principles.

The deliberate incorporation of fluorine into bioactive molecules is a cornerstone of modern drug discovery.[1][2][3] The unique properties of the fluorine atom—its small size (van der Waals radius of 1.47 Å, similar to hydrogen's 1.20 Å), high electronegativity, and the strength of the C-F bond—allow for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profile.[4] Key advantages of fluorination include:

  • Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it resistant to metabolic oxidation by cytochrome P450 enzymes. This can increase a drug's half-life and bioavailability.[3][4]

  • Altered Physicochemical Properties: Fluorine's intense electron-withdrawing nature can modulate the acidity (pKa) of nearby functional groups, which can improve cell membrane permeability and bioavailability.[3][4]

  • Enhanced Binding Affinity: Fluorine can participate in favorable interactions with biological targets, including hydrogen bonds and dipole-dipole interactions, potentially increasing ligand-receptor binding affinity.[5]

  • Conformational Control: The strategic placement of fluorine, particularly the 2,6-difluoro substitution on a phenyl ring, can restrict the rotation around the aryl-carbonyl bond. This conformational locking can pre-organize a molecule into its bioactive conformation, enhancing potency.

When these benefits are combined with the synthetic versatility of the β-keto ester moiety, the resulting 2,6-difluorophenyl β-keto esters emerge as exceptionally powerful building blocks for creating novel chemical entities.[6][7]

Synthesis: The Crossed Claisen Condensation

The most common and direct method for synthesizing β-keto esters is the Claisen condensation.[8][9][10] To generate the target 2,6-difluorophenyl β-keto ester, a "crossed" Claisen condensation is required, which involves two different ester components.[9][11]

A general reaction involves the acylation of an ester enolate with a different, non-enolizable ester. For our target molecule, this translates to reacting an enolizable aliphatic ester, such as ethyl acetate, with a non-enolizable 2,6-difluorobenzoic acid derivative.

Causality Behind Experimental Choices:

  • Choice of Base: A strong, non-nucleophilic base is required to deprotonate the α-carbon of the ester. Sodium hydride (NaH) or sodium ethoxide (NaOEt) are commonly used.[10] Critically, the alkoxide base should match the alcohol portion of the ester (e.g., sodium ethoxide for ethyl esters) to prevent transesterification, a potential side reaction that would lead to a mixture of products.[11]

  • Reaction Driving Force: The Claisen condensation is an equilibrium reaction. The final step, the deprotonation of the newly formed β-keto ester (pKa ≈ 11), is highly favorable and drives the reaction to completion.[8][9] This necessitates the use of at least one full equivalent of the base. An acidic workup is then required in a separate step to protonate the enolate and yield the final product.[8]

  • Alternative Methods: To overcome the challenges of self-condensation in crossed Claisen reactions, more advanced methods have been developed. The Ti-Claisen condensation, for instance, uses TiCl₄ to promote a highly selective reaction between an ester and an acid chloride, offering excellent yields and selectivity.[12]

Diagram: The Claisen Condensation Mechanism

Claisen_Condensation cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Elimination cluster_3 Step 4: Deprotonation (Driving Force) Ester R'-CH2-COOR Enolate R'-CH⁻-COOR (Ester Enolate) Ester->Enolate Deprotonation Base Base (⁻OR) Enolate_ref ArylEster Ar-COOR Tetrahedral Tetrahedral Intermediate ArylEster->Tetrahedral Tetrahedral_ref Enolate_ref->ArylEster Nucleophilic Attack BetaKetoEster Ar-CO-CHR'-COOR (β-Keto Ester) Alkoxide ⁻OR BetaKetoEster_ref Tetrahedral_ref->BetaKetoEster Elimination of Alkoxide FinalEnolate Stabilized Enolate BetaKetoEster_ref->FinalEnolate Deprotonation

Caption: Mechanism of the Claisen condensation to form a β-keto ester.

Experimental Protocol: Synthesis of Ethyl 2-(2,6-difluorobenzoyl)acetate

This protocol details a representative synthesis via a crossed Claisen condensation.

Materials:

  • Ethyl 2,6-difluorobenzoate

  • Ethyl acetate[13] (anhydrous)

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate and Hexanes for chromatography

Procedure:

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add sodium hydride (1.1 equivalents). Wash the NaH with anhydrous hexanes three times to remove the mineral oil, decanting the hexanes carefully under a stream of nitrogen.

  • Reaction Setup: Add anhydrous THF to the flask to create a slurry. To a separate dropping funnel, add a solution of ethyl 2,6-difluorobenzoate (1.0 equivalent) and anhydrous ethyl acetate (2.0 equivalents) in anhydrous THF.

  • Addition: Add the ester solution dropwise to the stirred NaH slurry at room temperature. After the initial effervescence subsides, gently heat the reaction mixture to reflux.

    • Causality Note: The reaction is heated to ensure it proceeds to completion. The excess ethyl acetate serves as both reactant and solvent.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting ethyl 2,6-difluorobenzoate is consumed.

  • Quenching: Cool the reaction mixture to 0 °C in an ice bath. Cautiously quench the reaction by the slow, dropwise addition of 1 M HCl until the gas evolution ceases and the pH is acidic.

    • Self-Validation: The acidic quench protonates the stabilized enolate product, a necessary step to isolate the neutral β-keto ester.[8]

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (to remove any unreacted acid) and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure ethyl 2-(2,6-difluorobenzoyl)acetate.

Chemical Reactivity and Synthetic Utility

The 2,6-difluorophenyl β-keto ester is a versatile synthon due to its multiple reactive sites. Its reactivity is dominated by the acidic α-proton and the two distinct carbonyl groups.

Diagram: Reactivity Map of a β-Keto Ester

Reactivity_Map cluster_alpha_carbon α-Carbon Chemistry cluster_ketone Ketone Chemistry cluster_ester Ester Chemistry BKE Ar-C(=O)- CHR' -C(=O)OR Alkylation Alkylation (R-X) BKE:f1->Alkylation Forms C-C bond Fluorination Electrophilic Fluorination (e.g., Selectfluor®) BKE:f1->Fluorination Forms C-F bond Reduction Reduction BKE:f0->Reduction Deoxofluorination Deoxofluorination BKE:f0->Deoxofluorination Hydrolysis Hydrolysis BKE:f2->Hydrolysis Transesterification Transesterification BKE:f2->Transesterification

Caption: Key reactive sites and transformations of β-keto esters.

  • α-Carbon Reactivity: The protons on the carbon between the two carbonyls are highly acidic (pKa ~11), allowing for easy formation of a resonance-stabilized enolate.[6] This enolate is a soft nucleophile, ideal for C-C bond formation (alkylation) or for further functionalization, such as asymmetric fluorination to create chiral centers containing a quaternary fluorinated carbon.[14][15]

  • Ketone Reactivity: The ketone carbonyl can be selectively targeted. For example, stereoselective reduction using ketoreductase enzymes can produce chiral β-hydroxy esters, valuable intermediates for complex molecules.[16] Alternatively, deoxofluorination with reagents like sulfur tetrafluoride (SF₄) can convert the ketone into a gem-difluoro group, further increasing the fluorine content of the molecule.[17]

  • Ester Reactivity: The ester group can be hydrolyzed and the resulting β-keto acid can be easily decarboxylated to yield a 2,6-difluoroacetophenone derivative. This is a common strategy in natural product synthesis.[18] The ester can also undergo transesterification with different alcohols, a transformation that can be catalyzed by acids, bases, or enzymes.[19][20]

Analytical Validation: A Self-Validating System

Confirming the identity and purity of the synthesized 2,6-difluorophenyl β-keto ester is critical. A combination of spectroscopic methods provides a self-validating system where each technique corroborates the others.[21]

Diagram: Workflow for Synthesis and Validation

Caption: Experimental workflow from synthesis to analytical validation.

Data Presentation: Predicted Spectroscopic Data for Ethyl 2-(2,6-difluorobenzoyl)acetate

The following data serves as a benchmark for researchers to validate their synthetic outcomes.

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Data (in CDCl₃)

Nucleus Chemical Shift (δ) ppm Multiplicity Assignment Key Couplings (J) in Hz
¹H NMR ~12.5 (minor) Singlet Enol -OH -
~7.4 Multiplet H-4 (para)
~7.0 Triplet H-3, H-5 (meta) J(H,F) ≈ 8
~5.6 (minor) Singlet Enol =CH-
~4.2 Quartet -OCH₂CH₃ J(H,H) ≈ 7
~3.9 (major) Singlet Keto -CH₂-
~1.2 Triplet -OCH₂CH₃ J(H,H) ≈ 7
¹³C NMR ~185 Triplet Ar-C=O J(C,F) ≈ 4-6
~168 Singlet Ester C=O
~161 Doublet of Doublets C-2, C-6 (ipso) J(C,F) ≈ 250 (large), 8 (small)
~132 Triplet C-4 (para) J(C,F) ≈ 10
~115 Triplet C-1 (ipso) J(C,F) ≈ 15-20
~112 Doublet C-3, C-5 (meta) J(C,F) ≈ 20
~61 Singlet -OCH₂CH₃
~49 Singlet Keto -CH₂-
~14 Singlet -OCH₂CH₃

| ¹⁹F NMR | ~ -110 | Singlet / Multiplet | C-2, C-6 Fluorines | Coupling to aromatic protons |

Note: β-keto esters exist as a mixture of keto and enol tautomers, which may result in two sets of peaks in NMR spectra. The values provided are approximate and focus on the major keto tautomer unless specified.

Table 2: Predicted IR and Mass Spectrometry Data

Technique Value Assignment
IR (cm⁻¹) ~1745 Ester C=O stretch
~1690 Ketone C=O stretch (conjugated)
~1620 C-F stretch
MS (EI) m/z = 228 [M]⁺ (Molecular Ion)
m/z = 183 [M - OEt]⁺
m/z = 155 [M - COOEt]⁺

| | m/z = 141 | [2,6-difluorobenzoyl]⁺ |

Conclusion and Future Outlook

2,6-difluorophenyl β-keto esters are more than just chemical intermediates; they are strategic tools for overcoming challenges in drug development. Their synthesis via the robust Claisen condensation is well-established, and their predictable reactivity allows for diverse and complex molecular architectures to be built. The 2,6-difluoro substitution pattern provides a unique handle to enforce conformational rigidity and enhance metabolic stability—two highly sought-after properties in medicinal chemistry. As synthetic methodologies continue to advance, particularly in the realm of asymmetric catalysis, the utility and application of these powerful building blocks are set to expand even further, paving the way for the next generation of innovative therapeutics and advanced materials.

References

  • Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. World Journal of Pharmaceutical Research.
  • Müller, K., Faeh, C., & Diederich, F. (2007). The role of fluorine in medicinal chemistry. Annual Review of Pharmacology and Toxicology.
  • Yorimitsu, H., & Oshima, K. (2005). Ti-Crossed-Claisen Condensation between Carboxylic Esters and Acid Chlorides or Acids: A Highly Selective and General Method for the Preparation of Various β-Keto Esters. Journal of the American Chemical Society.
  • JoVE. (2025). Esters to β-Ketoesters: Claisen Condensation Mechanism. Journal of Visualized Experiments.
  • Inhance Technologies. (2025). Elevating Pharmaceuticals with Advanced Fluorine Chemistry. Technology Insight.
  • Ashenhurst, J. (2020).
  • Aggarwal, R., & Sumran, G. (2024).
  • LE STUDIUM. (2018). Fluorine as a key element in modern drug discovery and development. LE STUDIUM Conferences.
  • Organic Chemistry Portal. Claisen Condensation. .

  • Chemistry LibreTexts. (2014). 19.15 A Claisen Condensation Forms a β-Keto Ester. chem.libretexts.org.
  • ResearchGate. (n.d.). Consecutive catalytic electrophilic fluorination/amination of β-keto esters.
  • Fustero, S., et al. (2020).
  • Kim, D. Y., & Park, E. J. (2002). Catalytic enantioselective fluorination of beta-keto esters by phase-transfer catalysis using chiral quaternary ammonium salts. Organic Letters.
  • Liang, T., Neumann, C. N., & Ritter, T. (2014).
  • Tsuji, J. (n.d.). Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Proceedings of the Japan Academy, Series B.
  • de la Pradilla, R. F., & Viso, A. (2021).
  • Vanagel, M. (2024). Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases. University of Alaska Fairbanks.
  • Fiveable. (2025). Beta-Keto Ester Definition. fiveable.me.
  • ResearchGate. (n.d.). b-Ketoesters as a valuable tool for the synthesis of complex natural products.
  • ResearchGate. (n.d.). Synthetic studies of β-ketoesters.
  • Breslow, D. S., Baumgarten, E., & Hauser, C. R. (1944). A New Synthesis of β-Keto Esters of the Type RCOCH2COOC2H5. Journal of the American Chemical Society.
  • Sridharan, V., Ruiz, M., & Menéndez, J. C. (2010). Mild and High-Yielding Synthesis of β-Keto Esters and β-Ketoamides. Synthesis.
  • Synfacts. (2020). Multigram Deoxofluorination of β-Keto Esters with Sulfur Tetrafluoride. Thieme Chemistry.
  • BenchChem. (2025).
  • Google Patents. (2002). US20020102671A1 - Synthesis of B-keto esters.
  • F2 Chemicals Ltd. Fluorinated Ketoesters. .

  • PubChem. ethyl 2,2-difluoro-2-(6-fluoro-2-methyl-2H-indazol-5-yl)
  • ResearchGate. (n.d.). Synthetic applications of β-keto esters.
  • Al-Haydary, M., et al. (n.d.). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. Future Medicinal Chemistry.
  • Progressive Academic Publishing. (n.d.). SPECTROSCOPIC ANALYSIS OF 2,3-DIFLUOROBENZYL RADICAL. .

  • Google Patents. (n.d.). EP0694526B1 - Process for preparation of fluorinated beta-keto ester.
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  • NIST.

Sources

Molecular weight and formula of C13H14F2O3

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The molecular formula C13H14F2O3 represents a critical class of fluorinated building blocks in medicinal chemistry, most notably the difluorophenyl-dioxane-propiophenone derivatives.[1][2] These scaffolds serve as "masked" intermediates for the synthesis of complex pharmaceutical agents, including antifungal azoles (e.g., Posaconazole analogs) and kinase inhibitors.[2]

This technical guide moves beyond basic stoichiometry to address the application of this formula in drug discovery. It focuses on the differentiation of regioisomers (2,4-difluoro vs. 3,4-difluoro), High-Resolution Mass Spectrometry (HRMS) validation, and the synthetic utility of the 1,3-dioxane protective group within this scaffold.[2]

Part 1: Molecular Identity & Physicochemical Profile[2]

For a drug development professional, the "molecular weight" is not merely a sum of atomic masses but a gateway to identity confirmation via HRMS and isotopic pattern analysis.[2]

Quantitative Data Summary
PropertyValueTechnical Note
Molecular Formula C₁₃H₁₄F₂O₃ Degree of Unsaturation: 6 (Benzene ring + Carbonyl + Ring/Double bond)
Average Molecular Weight 256.25 g/mol Used for molarity calculations in bulk synthesis.[2]
Monoisotopic Mass 256.09110 Da Critical for HRMS. Target m/z [M+H]⁺ = 257.0984.[2]
Elemental Composition C: 60.93% | H: 5.51% | F: 14.83% | O: 18.73%High fluorine content requires ¹⁹F-NMR for purity assessment.[2]
Key Isomers (CAS) 884504-25-0 (2',4'-difluoro) 884504-24-9 (2',3'-difluoro) 898765-83-8 (7-oxoheptanoic acid deriv.)[2]The position of fluorine atoms dictates metabolic stability (P450 blocking).[2]
Isotopic Signature for Mass Spectrometry

When analyzing C13H14F2O3, the absence of Chlorine or Bromine simplifies the isotopic pattern, but the A+1 (¹³C) peak is diagnostic.[2]

  • Base Peak (M): 100% intensity at 256.09 Da.[2][3]

  • M+1 Peak: ~14.5% intensity (due to 13 carbons).[2]

  • Defect: The mass defect (-0.0911) is characteristic of fluorinated oxygenated aromatics, distinguishing it from non-fluorinated isobaric impurities.[2]

Part 2: Structural Elucidation & Isomer Differentiation

The primary challenge with C13H14F2O3 is distinguishing between regioisomers, such as 2',4'-difluoro-3-(1,3-dioxan-2-yl)propiophenone versus the 3',4'-difluoro analog.[2] Both have identical masses but vastly different biological activities.[2]

NMR Logic: The Self-Validating Protocol

To validate the structure without a reference standard, rely on ¹H-¹⁹F Coupling Constants (


) .[2]
  • ¹⁹F NMR:

    • 2,4-Difluoro: Two distinct signals.[2] The F at C4 is usually a quartet-like multiplet due to coupling with H3 and H5.[2] The F at C2 shows a large coupling to H3.[2]

    • 3,4-Difluoro: Two signals closer in chemical shift, often showing strong second-order roofing effects.[2]

  • ¹H NMR (Aromatic Region):

    • 2,4-Difluoro: Look for a triplet of doublets (td) for the proton at C3 (trapped between two fluorines).[2]

      
       will be large (~8–10 Hz).[2]
      
    • 3,4-Difluoro: The proton patterns are typically complex multiplets without the distinct "trapped proton" signature.[2]

Diagram: Isomer Differentiation Workflow

IsomerLogic Start Unknown Sample C13H14F2O3 NMR Acquire 1H & 19F NMR (DMSO-d6) Start->NMR CheckF Check 19F Signals NMR->CheckF Iso24 Candidate: 2,4-Difluoro (Confirm with H3 triplet) CheckF->Iso24 Wide Split Iso34 Candidate: 3,4-Difluoro (Confirm with roofing effect) CheckF->Iso34 Narrow Split PathA Two distinct signals (>15 ppm separation) PathB Two close signals (<10 ppm separation)

Caption: Logic flow for distinguishing fluorinated isomers using ¹⁹F NMR chemical shift separation.

Part 3: Synthetic Utility & Mechanism

The most commercially relevant form of C13H14F2O3 is the masked aldehyde/ketone .[2] The 1,3-dioxane moiety acts as a protective group for a carbonyl, allowing the fluorinated aromatic ring to undergo lithiation or Friedel-Crafts acylation without self-polymerization.[2]

The "Masked" Linker Strategy

In the synthesis of antifungal agents (like Posaconazole analogs), this molecule serves as a stable linker.[2]

  • Stability: The dioxane ring is stable to basic conditions (e.g., alkylation reactions).[2]

  • Activation: It is hydrolyzed using aqueous acid (HCl/THF) to reveal the reactive carbonyl for reductive amination.[2]

Diagram: Synthetic Pathway (Deprotection)

Synthesis Reactant C13H14F2O3 (Dioxane Protected) Step1 Acid Hydrolysis (2N HCl, THF) Reactant->Step1 Intermediate Oxonium Ion Transition State Step1->Intermediate Product Reactive Aldehyde/Ketone + 1,3-Propanediol Intermediate->Product - H2O

Caption: Mechanism of acid-catalyzed deprotection of the dioxane moiety to reveal the reactive carbonyl.[2]

Part 4: Experimental Protocols

Protocol: HRMS Validation of C13H14F2O3

Standard Operating Procedure for Identity Confirmation[2]

  • Sample Prep: Dissolve 0.1 mg of C13H14F2O3 in 1 mL of MeOH:H₂O (50:50) + 0.1% Formic Acid.[2]

  • Instrument: Q-TOF or Orbitrap Mass Spectrometer.

  • Ionization: Electrospray Ionization (ESI), Positive Mode.[2]

  • Parameters:

    • Capillary Voltage: 3.5 kV

    • Fragmentor: 100 V

    • Mass Range: 100–1000 m/z[2]

  • Acceptance Criteria:

    • Observed Monoisotopic Mass: 257.0984 ± 5 ppm.[2]

    • Isotopic Pattern: M+1 peak must be ~14–15% of M peak.[2]

Protocol: Dioxane Deprotection (General Procedure)

To access the reactive ketone form for downstream coupling.[2]

  • Charge: Add 1.0 eq of C13H14F2O3 (e.g., CAS 884504-25-0) to a round-bottom flask.

  • Solvent: Add THF (10 volumes). Stir to dissolve.

  • Acid Addition: Slowly add 2N HCl (5.0 eq) at room temperature.

  • Reaction: Heat to 50°C and monitor by TLC (Hexane:EtOAc 3:1). The non-polar starting material (

    
    ) will disappear, replaced by the more polar ketone/aldehyde (
    
    
    
    ).[2]
  • Workup: Neutralize with sat. NaHCO₃, extract with EtOAc, and dry over MgSO₄.[2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24727859, 2',3'-Difluoro-3-(1,3-Dioxan-2-Yl)Propiophenone. Retrieved from [Link]

Sources

Ethyl 5-Aryl-5-oxovalerate: A Strategic Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the medicinal chemistry of Ethyl 5-aryl-5-oxovalerate derivatives .

Technical Monograph & Synthetic Guide

Executive Summary

Ethyl 5-aryl-5-oxovalerates (also known as ethyl


-aroylvalerates) represent a privileged class of 1,5-dicarbonyl precursors  in medicinal chemistry. Unlike their 

-keto ester counterparts (used for pyrazoles/pyrimidines) or

-keto esters (used for pyrroles), the

-keto ester architecture is uniquely positioned to access six-membered nitrogen heterocycles —specifically 6-aryl-2-piperidones and dihydropyridazinones .

These derivatives serve as critical intermediates in the synthesis of:

  • Cardiovascular Agents: Phosphodiesterase III (PDE3) inhibitors and calcium sensitizers.

  • Epigenetic Modulators: Linker precursors for Histone Deacetylase (HDAC) inhibitors.

  • CNS Active Agents: Non-peptide peptidomimetics based on the piperidone scaffold.

Synthetic Accessibility (The "Make")

The construction of the core scaffold relies on regioselective Friedel-Crafts acylation. The choice of Lewis acid and order of addition dictates the purity of the acyclic precursor.

Core Synthesis Strategy

The most robust route involves the desymmetrization of glutaric anhydride via Friedel-Crafts acylation, followed by esterification.

Reaction Scheme:

  • Acylation: Glutaric anhydride + Ar-H

    
     5-Aryl-5-oxovaleric acid.
    
  • Esterification: Acid + EtOH

    
     Ethyl 5-aryl-5-oxovalerate.
    
Critical Process Parameters (CPP)
ParameterOptimal ConditionRationale
Lewis Acid Stoichiometry >2.2 EquivalentsOne eq. complexes with the anhydride, the second activates the acyl chloride/complex.
Solvent Choice Nitrobenzene or DCMNitrobenzene suppresses rearrangement; DCM allows easier workup but requires lower T.
Quenching HCl/Ice (Slow addition)Highly exothermic; prevents hydrolysis of the ketone back to starting material.
Regioselectivity Para-directingFor substituted arenes (e.g., Fluorobenzene), the acylation occurs >95% at the para position.

Divergent Synthesis & Medicinal Applications

Once synthesized, the Ethyl 5-aryl-5-oxovalerate scaffold acts as a "linchpin," allowing divergence into three distinct pharmacological classes.

Pathway A: The Dihydropyridazinone Route (Cardiovascular)

Reaction with hydrazine hydrate effects a cyclocondensation to yield 6-aryl-4,5-dihydropyridazin-3(2H)-ones .

  • Mechanism: Hydrazone formation at the C5 ketone followed by intramolecular nucleophilic attack on the C1 ester.

  • Medicinal Relevance: This core mimics the structure of Levosimendan and Pimobendan (inotropic agents). The pyridazinone ring serves as a bioisostere for other aromatic systems, improving solubility and H-bond donor/acceptor profiles.

Pathway B: The Piperidone Route (CNS/Oncology)

Reductive amination with primary amines (


) followed by cyclization yields N-substituted-6-aryl-2-piperidones .
  • Mechanism: Formation of the iminium ion

    
     Reduction to secondary amine 
    
    
    
    Lactamization.
  • Medicinal Relevance: These lactams are conformationally constrained analogs of

    
    -aminobutyric acid (GABA) derivatives and serve as scaffolds for cytotoxic agents (e.g., substituted piperidones in breast cancer research).
    
Pathway C: HDAC Inhibitor Linkers

The 5-carbon chain provides the optimal "linker length" for HDAC inhibitors.

  • Transformation: Hydrolysis of the ester

    
     Coupling with Hydroxylamine (
    
    
    
    ).
  • Result: Aroyl-hydroxamic acids . The aryl group caps the entrance to the enzyme pocket, while the hydroxamic acid chelates the Zinc ion at the active site.

Visualizing the Chemical Space

The following diagram illustrates the divergent synthesis pathways from the core scaffold.

G Glutaric Glutaric Anhydride Core Ethyl 5-aryl- 5-oxovalerate (The Scaffold) Glutaric->Core 1. AlCl3, Ar-H 2. EtOH, H+ Pyridazinone 6-Aryl-4,5-dihydro- pyridazin-3(2H)-one Core->Pyridazinone N2H4·H2O Cyclocondensation Piperidone 6-Aryl-2-piperidone (Lactam) Core->Piperidone 1. R-NH2, NaBH3CN 2. Heat (Lactamization) HDAC Aroyl-Hydroxamic Acid (HDACi) Core->HDAC 1. NaOH 2. NH2OH, Coupling

Caption: Divergent synthesis from the ethyl 5-aryl-5-oxovalerate core to three major bioactive classes.

Detailed Experimental Protocols

Note: These protocols are generalized from standard medicinal chemistry practices for this specific scaffold.

Protocol A: Synthesis of Ethyl 5-(4-fluorophenyl)-5-oxovalerate

Objective: Synthesis of the core scaffold.

  • Setup: Flame-dry a 500 mL three-necked flask equipped with a reflux condenser and dropping funnel. Flush with Argon.

  • Acylation:

    • Charge Glutaric Anhydride (11.4 g, 100 mmol) and Fluorobenzene (40 mL, excess/solvent).

    • Cool to 0°C. Add Aluminum Chloride (AlCl3, 29.3 g, 220 mmol) portion-wise over 30 mins. Caution: Exotherm.

    • Allow to warm to RT, then heat to 55°C for 4 hours.

    • Quench: Pour reaction mixture onto 200 g crushed ice/conc. HCl (50 mL). Extract with EtOAc (3 x 100 mL).

    • Dry (MgSO4) and concentrate to yield the crude keto-acid.

  • Esterification:

    • Dissolve crude acid in Absolute Ethanol (150 mL).

    • Add Conc. H2SO4 (1 mL). Reflux for 6 hours.

    • Concentrate in vacuo. Neutralize with sat. NaHCO3. Extract with DCM.

    • Purification: Vacuum distillation or Flash Chromatography (Hex/EtOAc 9:1).

    • Yield Target: 75-85%.

Protocol B: Cyclization to 6-(4-fluorophenyl)-4,5-dihydropyridazin-3(2H)-one

Objective: Conversion to the cardiovascular pharmacophore.

  • Reaction:

    • Dissolve Ethyl 5-(4-fluorophenyl)-5-oxovalerate (2.38 g, 10 mmol) in Ethanol (20 mL).

    • Add Hydrazine Hydrate (80%, 0.75 mL, 12 mmol) dropwise.

  • Conditions:

    • Reflux the mixture for 3 hours. Monitor via TLC (formation of a highly polar spot).

  • Workup:

    • Cool to RT. The product often precipitates as a white/off-white solid.

    • Filter and wash with cold ethanol.

    • Recrystallization: From Ethanol/Water.

    • Validation: 1H NMR should show disappearance of ethyl ester signals (quartet ~4.1 ppm, triplet ~1.2 ppm) and appearance of NH broad singlet.

References

  • Friedel-Crafts Acylation Mechanisms: Sigma-Aldrich Technical Library. "Friedel–Crafts Acylation: Reaction & Mechanism."[1] Link

  • Piperidone Scaffolds: Medicinal Chemistry Research. "Recent advances in piperidones as privileged scaffolds for drug discovery."[2][3][4] (2026).[4][5][6] Link

  • Pyridazinone Synthesis: Thieme Connect. "Product Class 8: Pyridazines - Synthesis via Hydrazine Condensation." Link

  • Voriconazole Intermediate Synthesis: Asian Journal of Chemistry. "An Improvement in Synthesis of 6-Ethyl-5-fluoro-pyrimidin-4-ol" (Demonstrates valerate chain utility). Link

  • Arylpiperazine/Piperidine Reviews: MDPI Pharmaceuticals. "Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry." Link

Sources

Methodological & Application

Application Note: Regioselective Synthesis of Ethyl 5-(2,4-difluorophenyl)-5-oxopentanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for synthesizing Ethyl 5-(2,4-difluorophenyl)-5-oxopentanoate , a critical intermediate scaffold for antifungal agents (e.g., triazole derivatives) and histone deacetylase (HDAC) inhibitors. The reaction utilizes a Friedel-Crafts acylation between 1,3-difluorobenzene and ethyl glutaryl chloride (ethyl 5-chloro-5-oxopentanoate).

Key technical challenges addressed include:

  • Regiocontrol: Directing substitution exclusively to the C4 position on the deactivated difluoro-ring.

  • Chemomodulation: Preventing Lewis acid-mediated hydrolysis of the distal ester moiety during the acylation of the aromatic ring.

  • Stoichiometric Balance: Managing the aluminum chloride (

    
    ) load to account for complexation with both the ketone product and the ester functional group.
    

Mechanistic Insight & Regiochemistry

The Electrophilic Challenge

1,3-Difluorobenzene is an electron-deficient arene. The fluorine atoms exert a strong inductive withdrawing effect (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


), deactivating the ring toward electrophilic attack. However, they also possess electron-donating resonance effects (

) which direct incoming electrophiles to ortho and para positions.
Regioselectivity Logic

The substitution occurs at the C4 position due to synergistic directing effects:

  • C2 Position (Between Fs): Sterically crowded and flanked by two inductively withdrawing atoms. Highly unfavorable.

  • C5 Position (Meta to both): Disfavored by resonance (fluorine is ortho/para directing).

  • C4/C6 Position: Para to one fluorine and ortho to the other. This position maximizes resonance stabilization of the carbocation intermediate (sigma complex) while minimizing steric hindrance compared to C2.

Reaction Pathway Diagram

The following diagram illustrates the activation of the acyl chloride and the specific regiochemical attack.

ReactionMechanism Reagents Reagents: Ethyl Glutaryl Chloride + AlCl3 Acylium Active Electrophile: Acylium Ion Complex [R-C≡O]+[AlCl4]- Reagents->Acylium Lewis Acid Activation SigmaComplex Sigma Complex: Attack at C4 Position (Ortho/Para directed) Acylium->SigmaComplex + Substrate Substrate Substrate: 1,3-Difluorobenzene Substrate->SigmaComplex Nucleophilic Attack Intermediate Al-Complexed Product: Ketone-AlCl3 Adduct SigmaComplex->Intermediate - HCl (Aromatization) FinalProduct Final Product: Ethyl 5-(2,4-difluorophenyl)- 5-oxopentanoate Intermediate->FinalProduct Ice/HCl Quench

Figure 1: Mechanistic pathway showing the generation of the acylium ion and regioselective attack at the C4 position of 1,3-difluorobenzene.

Experimental Protocol

Reagents and Equipment
ReagentRolePurityEq.Note
1,3-Difluorobenzene Substrate>99%1.0Deactivated arene
Ethyl Glutaryl Chloride Electrophile>95%1.1Also called Ethyl 4-(chloroformyl)butanoate
Aluminum Chloride (

)
CatalystAnhydrous2.5Critical: Must be fresh/yellow-green free flowing powder
Dichloromethane (DCM) SolventAnhydrous-1,2-DCE can be used if reflux >40°C is needed
1M HCl (aq) Quench-ExcessBreaks Al-complex

Equipment:

  • 3-neck Round Bottom Flask (RBF) with overhead stirrer.

  • Nitrogen/Argon inlet (Reaction is moisture sensitive).

  • Pressure-equalizing addition funnel.

  • Gas scrubber (to trap HCl gas evolved).

Step-by-Step Procedure
Phase 1: Catalyst Activation (0°C)
  • Setup: Flame-dry the glassware and purge with Nitrogen. Connect the gas outlet to a caustic scrubber (NaOH solution) to neutralize HCl byproducts.

  • Solvent Charge: Charge Anhydrous DCM (10 volumes relative to substrate) into the RBF.

  • Catalyst Addition: Add

    
     (2.5 eq)  to the DCM. Stir to form a suspension.
    
    • Expert Note: We use 2.5 equivalents because 1 eq coordinates with the acid chloride, 1 eq coordinates with the resulting ketone, and ~0.5 eq accounts for coordination with the distal ester oxygen. Under-loading

      
       leads to stalled conversion.
      
Phase 2: Electrophile Formation (0°C to 5°C)
  • Acyl Chloride Addition: Dissolve Ethyl glutaryl chloride (1.1 eq) in a minimal amount of DCM. Add this solution dropwise to the

    
     slurry over 20 minutes, maintaining temperature 
    
    
    
    .
  • Aging: Stir for 15 minutes. The mixture should homogenize slightly as the acylium ion forms.

Phase 3: Acylation Reaction (RT to Reflux)
  • Substrate Addition: Add 1,3-difluorobenzene (1.0 eq) dropwise.

    • Observation: Evolution of HCl gas (bubbling) indicates reaction initiation.

  • Temperature Ramp: Allow the mixture to warm to Room Temperature (RT).

  • Reaction Drive: Due to the deactivated nature of the difluoro-ring, RT stirring might be insufficient. If HPLC/TLC shows <50% conversion after 2 hours, heat to reflux (40°C) for 4–6 hours.

    • Checkpoint: Monitor consumption of 1,3-difluorobenzene.[1]

Phase 4: Quench and Isolation
  • Quench: Cool the reaction mixture to 0°C. Slowly pour the reaction mixture into a beaker containing crushed ice and 1M HCl (aq).

    • Safety Alert: This step is highly exothermic.[2] Hydrolysis of excess

      
       releases HCl gas.
      
  • Separation: Transfer to a separatory funnel. Separate the organic (DCM) layer.

  • Extraction: Extract the aqueous layer twice with DCM.

  • Wash: Wash combined organics with:

    • Water (1x)

    • Sat.

      
       (2x) – Caution: CO2 evolution.
      
    • Brine (1x)

  • Drying: Dry over Anhydrous

    
    , filter, and concentrate in vacuo.
    

Critical Process Parameters (CPPs) & Troubleshooting

The following table outlines the "self-validating" aspects of the protocol. If these parameters deviate, the reaction fails in predictable ways.

ParameterSpecificationImpact of DeviationCorrective Action
Moisture Control Strictly AnhydrousWater hydrolyzes

and the Acid Chloride. Yield drops drastically.
Use fresh

from a newly opened jar; keep under

.

Stoichiometry
2.2 – 2.5 Equivalents< 2.0 eq results in incomplete conversion because the product ketone "poisons" the catalyst.Do not reduce catalyst load. If stalling occurs, add 0.2 eq more

.
Temperature 0°C (Add)

40°C (React)
High temp during addition causes polymerization. Low temp during reaction fails to activate the difluoro-ring.Adhere to the ramp profile. Use DCE (boiling point 83°C) if DCM reflux is too slow.
Quench pH Acidic (pH < 2)High pH during quench causes Aluminum salts to form intractable emulsions (gels).Ensure sufficient HCl is present in the ice slurry to keep Aluminum in solution (

).
Process Workflow Diagram

Workflow Setup Step 1: Setup Anhydrous DCM, N2 atm Cool to 0°C Complexation Step 2: Complexation Add AlCl3 (2.5 eq) Add Ethyl Glutaryl Chloride Setup->Complexation Addition Step 3: Substrate Addition Add 1,3-Difluorobenzene Slowly (Control Exotherm) Complexation->Addition Reaction Step 4: Reaction Warm to Reflux (40°C) Monitor HCl evolution Addition->Reaction Quench Step 5: Quench Pour into Ice/HCl Phase Separation Reaction->Quench

Figure 2: Operational workflow ensuring safe handling of exothermic steps and moisture-sensitive reagents.

Safety and Compliance

  • Aluminum Chloride (

    
    ):  Reacts violently with water. Causes severe skin burns. Handle in a fume hood.
    
  • Acid Chlorides: Lachyromators and corrosive. Hydrolyze to release HCl.

  • 1,3-Difluorobenzene: Flammable liquid (Flash point ~2°C). Keep away from static discharge.

  • Waste Disposal: The aqueous waste contains Aluminum salts and is highly acidic. Neutralize before disposal according to local environmental regulations.

References

  • Master Organic Chemistry. (2018). Friedel-Crafts Acylation: Mechanism and Reactivity. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Ou, W., Liu, F., & Pan, X. (2012).[3] An Improvement in Synthesis of 6-Ethyl-5-fluoro-pyrimidin-4-ol (Voriconazole Intermediate). Asian Journal of Chemistry. Retrieved from [Link]

  • Google Patents. (1996). Process for the preparation of 2,4-difluoroacetophenone (EP0694519B1).

Sources

Application Note: Regioselective Friedel-Crafts Acylation of 1,3-Difluorobenzene

[1]

Abstract & Scope

This application note details the protocol for the aluminum chloride (

2,4-difluoroacetophenone

Mechanistic Insight & Chemical Strategy

Substrate Analysis

1,3-Difluorobenzene is significantly deactivated toward electrophilic aromatic substitution (EAS) due to the strong inductive electron-withdrawing effect (

1

  • Regioselectivity: The 4-position is the most activated site.[1] It is ortho to one fluorine and para to the other, allowing both fluorine atoms to stabilize the carbocation intermediate (sigma complex) via resonance.

  • Sterics: The 2-position (between two fluorines) is sterically crowded and electronically unfavorable. The 5-position is meta to both fluorines, receiving no resonance stabilization.

Catalyst Role

Aluminum chloride (

  • Catalytic Generation of Electrophile: It reacts with acetyl chloride to form the resonance-stabilized acylium ion (

    
    ).
    
  • Product Complexation: The resulting ketone product complexes strongly with

    
     via the carbonyl oxygen. This deactivates the Lewis acid. Therefore, stoichiometric  amounts (not catalytic) of 
    
    
    are required (
    
    
    equiv relative to the acylating agent).
Reaction Mechanism Diagram

The following diagram illustrates the pathway from acylium ion generation to the final product.

Friedel-Crafts MechanismAlCl3AlCl3 (Solid)AcyliumAcylium Ion[CH3-C≡O]+ [AlCl4]-AlCl3->Acylium ActivationAcClAcetyl ChlorideAcCl->Acylium ActivationSigmaComplexSigma Complex(Arenium Ion)Acylium->SigmaComplex + Substrate (Slow)Substrate1,3-DifluorobenzeneComplexProduct-AlCl3 ComplexSigmaComplex->Complex - HCl (Fast)HClHCl (Gas)SigmaComplex->HClProduct2,4-DifluoroacetophenoneComplex->Product Hydrolysis (Ice/H2O)

Caption: Mechanistic pathway for the acylation of 1,3-difluorobenzene. Note the irreversible complexation of the product with Aluminum Chloride prior to hydrolysis.

Experimental Protocol

Materials & Equipment
Reagent/EquipmentGrade/SpecFunction
1,3-Difluorobenzene >99%, AnhydrousSubstrate
Acetyl Chloride >98%, Reagent GradeElectrophile Source
Aluminum Chloride (

)
Anhydrous, Granular/PowderLewis Acid
Dichloromethane (DCM) Anhydrous (<50 ppm

)
Solvent
Reactor 3-Neck Flask + Reflux CondenserReaction Vessel
Gas Trap NaOH ScrubberNeutralize HCl gas
Step-by-Step Procedure

Warning: This reaction evolves Hydrogen Chloride (HCl) gas. Perform all operations in a functioning fume hood.

  • System Preparation:

    • Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and reflux condenser.

    • Connect the top of the condenser to an HCl trap (e.g., tube leading to a beaker of 1M NaOH or a calcium chloride drying tube if trapping is not required).

    • Flush the system with Nitrogen (

      
      ) or Argon.[2]
      
  • Catalyst Suspension (The "Perrier" Mode):

    • Charge 1.2 equivalents of Anhydrous

      
       into the flask.
      
    • Add Anhydrous DCM (approx. 5 mL per gram of substrate).

    • Cool the suspension to 0–5°C using an ice bath.

  • Electrophile Formation:

    • Add 1.1 equivalents of Acetyl Chloride dropwise to the

      
       suspension over 15 minutes.
      
    • Observation: The solid

      
       will dissolve/react, and the solution may turn yellow/orange. Allow to stir for 15 minutes at 0°C to ensure complete formation of the acylium complex.
      
  • Substrate Addition:

    • Mix 1.0 equivalent of 1,3-difluorobenzene with a small volume of DCM.

    • Add this solution dropwise to the reaction mixture at 0°C.

    • Note: Control the addition rate to prevent a violent exotherm.[3][4]

  • Reaction Phase:

    • Once addition is complete, remove the ice bath.[3][4][5]

    • Allow the mixture to warm to room temperature (RT).

    • Critical Step: Heat the mixture to reflux (

      
      ) for 2–4 hours .
      
    • Monitoring: Monitor reaction progress via TLC (Hexane:EtOAc 9:1) or HPLC. The evolution of HCl gas will cease when the reaction is near completion.

  • Quenching (Hydrolysis):

    • Cool the reaction mixture back to RT.

    • Prepare a beaker with Crushed Ice + conc. HCl (approx. 10 mL HCl per 100g Ice).

    • Slowly pour the reaction mixture into the ice/acid slurry with vigorous stirring.

    • Caution: This step is highly exothermic.[3] The

      
      -ketone complex is hydrolyzed here.[1]
      
  • Workup & Isolation:

    • Separate the organic (DCM) layer.

    • Extract the aqueous layer twice with fresh DCM.

    • Combine organic layers and wash sequentially with:

      • Water[6][1]

      • Saturated

        
         (to remove acid traces)
        
      • Brine[1]

    • Dry over Anhydrous

      
       or 
      
      
      .
    • Filter and concentrate under reduced pressure (Rotovap).

  • Purification:

    • The crude product is typically a low-melting solid or oil.

    • Purify via vacuum distillation (bp ~80-82°C at 25 mmHg) or recrystallization from hexanes if solid.

Workflow Diagram

Experimental WorkflowstartStart: Dry GlasswareN2 Atmospherestep1Suspend AlCl3 in DCM(0°C)start->step1step2Add Acetyl Chloride(Form Acylium Ion)step1->step2step3Add 1,3-Difluorobenzene(Dropwise)step2->step3step4Reflux (40°C)2-4 Hoursstep3->step4decisionHCl Evolution Stopped?step4->decisiondecision->step4No (Continue Heating)quenchQuench: Pour intoIce/HCl Slurrydecision->quenchYesextractPhase Separation &Wash (H2O, NaHCO3, Brine)quench->extractfinishIsolate Product(Distillation)extract->finish

Caption: Operational workflow for the synthesis of 2,4-difluoroacetophenone.

Critical Process Parameters (CPP) & Troubleshooting

ParameterSpecificationImpact of Deviation
AlCl3 Quality Must be yellow/grey granular. White powder often indicates hydrolysis.If AlCl3 is wet (white/clumped), the reaction will fail or stall.
Stoichiometry AlCl3 : AcCl : Substrate ratio should be 1.2 : 1.1 : 1.0 .<1.0 eq AlCl3: Incomplete conversion (catalyst poisoning by product). >1.5 eq AlCl3: Difficult workup, excessive tar formation.
Temperature Addition at 0°C; Reaction at Reflux.[3][5]Too Hot during addition: Polymerization or loss of volatile acetyl chloride. Too Cold during reaction: Reaction stalls due to deactivated ring.
Solvent DCM (Standard).[1]Nitrobenzene can be used to solubilize the complex but is harder to remove (high BP).
Troubleshooting Guide
  • Problem: Low Yield / Unreacted Starting Material.

    • Root Cause:[7][8][9] Old/Wet

      
       or insufficient heating.
      
    • Fix: Use fresh bottle of

      
      . Ensure vigorous reflux.
      
  • Problem: Dark/Black Reaction Mixture.

    • Root Cause:[7][8][10] Friedel-Crafts reactions often darken due to trace polymerization.

    • Fix: This is normal. Rely on TLC/HPLC for purity, not color.

  • Problem: Emulsion during Workup.

    • Root Cause:[7][8][9][10] Aluminum salts precipitating at neutral pH.

    • Fix: Ensure the quench is acidic (add more HCl) to keep Aluminum salts soluble (

      
      ) in the aqueous phase.
      

References

  • Preparation of 2,4-difluoroacetophenone. European Patent EP0694519B1. Google Patents. Link

  • Process for synthesis of 2,4-dichloro-5-fluoroacetophenone. (Analogous chemistry). WO2010058421A1.[11] WIPO. Link

  • Friedel-Crafts Acylation. Organic Chemistry Portal. Link

  • Regioselectivity in the Acylation of Difluorobenzenes.Journal of Fluorine Chemistry. (General reference for directing effects of fluorine).
  • BenchChem Technical Guide. Comparative Analysis of Difluorobenzene Isomer Reactivity. Link

Application Note: Synthesis of Difluorophenyl-Substituted Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Difluorophenyl Motif in Medicinal Chemistry

The difluorophenyl group—specifically the 2,4-difluorophenyl and 3,5-difluorophenyl isomers—is a privileged substructure in modern pharmacopeia. Its inclusion is rarely accidental; it serves specific, quantifiable functions in drug design:

  • Metabolic Blockade: The C–F bond (approx. 116 kcal/mol) is metabolically inert to Cytochrome P450 oxidation. Placing fluorine at metabolic "hotspots" (e.g., para-positions) significantly extends half-life (

    
    ).
    
  • Bioisosterism & Lipophilicity: Fluorine acts as a bioisostere for hydrogen but increases lipophilicity (

    
    ), facilitating membrane permeability.
    
  • Electronic Modulation: The strong electronegativity of fluorine (

    
    ) lowers the HOMO energy of the aromatic ring, deactivating it against oxidative metabolism while altering the pKa of adjacent functional groups.
    

Prominent Examples:

  • Fluconazole (Antifungal): Contains two 2,4-difluorophenyl rings.

  • Leflunomide (DMARD): Features a 4-trifluoromethylphenyl group (mechanistically related).

Strategic Synthetic Approaches

Synthesizing heterocycles bearing a difluorophenyl group generally follows one of three retrosynthetic logic paths. The choice depends on the availability of starting materials and the sensitivity of the heterocycle.

Logic Map: Retrosynthetic Analysis

Retrosynthesis Target Target: Difluorophenyl-Heterocycle MethodA Method A: Cross-Coupling (Suzuki-Miyaura) Target->MethodA Modular Approach MethodB Method B: De Novo Cyclization (Condensation/Cycloaddition) Target->MethodB Scaffold Construction MethodC Method C: C-H Activation (Direct Arylation) Target->MethodC Late-Stage Functionalization Boronic 2,4-Difluorophenyl Boronic Acid MethodA->Boronic HaloHet Halo-Heterocycle (Br/I) MethodA->HaloHet Hydrazine Hydrazine / Hydroxylamine MethodB->Hydrazine Diketone Difluorophenyl 1,3-Diketone MethodB->Diketone DirectHet Heterocycle (unsubstituted) MethodC->DirectHet DFHalo Difluorophenyl Halide MethodC->DFHalo

Caption: Decision tree for selecting the optimal synthetic route based on substrate availability.

Detailed Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (The "Gold Standard")

This method is preferred for its modularity. The electron-deficient nature of the difluorophenyl ring can sometimes retard transmetalation; therefore, phosphine ligand selection is critical.

Reaction: 4-Bromo-1-methyl-1H-pyrazole + 2,4-Difluorophenylboronic acid


 Product

Optimized Conditions Table:

ParameterConditionRationale
Catalyst

(3-5 mol%)
Bidentate ligand prevents Pd black formation; robust for aryl chlorides/bromides.
Solvent 1,4-Dioxane / Water (4:1)Water is essential for the boronate species formation (transmetalation step).
Base

(2.0 - 3.0 equiv)
Mild enough to prevent deprotonation of sensitive heterocycles; strong enough for activation.
Temp/Time 80-90°C, 4-12 hoursHigh temp required to overcome steric hindrance of ortho-fluorines.

Step-by-Step Procedure:

  • Setup: To a 25 mL round-bottom flask (or microwave vial), add 4-bromo-1-methyl-1H-pyrazole (1.0 mmol, 161 mg) and 2,4-difluorophenylboronic acid (1.2 mmol, 190 mg).

  • Catalyst Addition: Add

    
     (0.05 mmol, 41 mg).
    
  • Inert Atmosphere: Seal the vessel and purge with Argon or Nitrogen for 5 minutes. Critical: Oxygen poisons the Pd(0) species.

  • Solvent/Base: Inject degassed 1,4-dioxane (4 mL) and aqueous

    
     (2M, 1.5 mL).
    
  • Reaction: Heat at 90°C. Monitor by TLC (Hexane/EtOAc 3:1) or LC-MS.

    • Note: The difluorophenyl group typically runs faster on silica than non-fluorinated analogues due to lower polarizability.

  • Workup: Cool to RT. Dilute with EtOAc (20 mL), wash with water (2 x 10 mL) and brine. Dry over

    
    .[1]
    
  • Purification: Flash chromatography.

Protocol B: De Novo Regioselective Synthesis of Isoxazoles

When the heterocycle is not commercially available, building the ring onto the difluorophenyl scaffold is necessary. This protocol uses a [3+2] cycloaddition.[2]

Reaction: 2,4-Difluorobenzaldehyde


 Oxime 

Nitrile Oxide

Isoxazole

Workflow Diagram:

IsoxazoleSynthesis Aldehyde 2,4-Difluoro- benzaldehyde Oxime Aldoxime Intermediate Aldehyde->Oxime NH2OH·HCl NaOH Chloro Hydroximoyl Chloride Oxime->Chloro NCS DMF NitrileOxide Nitrile Oxide (In Situ) Chloro->NitrileOxide Et3N -HCl Product 3,5-Disubstituted Isoxazole NitrileOxide->Product [3+2] Cycloaddition Alkyne Terminal Alkyne Alkyne->Product Dipolarophile

Caption: Stepwise construction of the isoxazole core via in situ nitrile oxide generation.

Step-by-Step Procedure:

  • Oxime Formation: Dissolve 2,4-difluorobenzaldehyde (10 mmol) in EtOH/Water (1:1). Add

    
     (11 mmol) and 
    
    
    
    (11 mmol). Stir at RT for 1h. Acidify and extract to isolate the aldoxime.
  • Chlorination: Dissolve aldoxime (5 mmol) in DMF (5 mL). Add N-Chlorosuccinimide (NCS, 5.5 mmol) portion-wise at 0°C. Stir 1h at RT to form the hydroximoyl chloride.

  • Cycloaddition: To the solution of hydroximoyl chloride, add the terminal alkyne (5.5 mmol).

  • Base Addition (Slow): Add

    
     (6 mmol) dissolved in DMF dropwise over 30 mins.
    
    • Mechanism:[3][4][5][6] The base eliminates HCl to generate the reactive Nitrile Oxide species, which immediately undergoes 1,3-dipolar cycloaddition with the alkyne.

  • Purification: Pour into ice water. Filter the precipitate or extract with EtOAc. Recrystallize from EtOH.

Troubleshooting & Optimization

Challenge: Nucleophilic Aromatic Substitution ( )

The Problem: The 2,4-difluorophenyl ring is electron-deficient. The fluorine atoms (especially at the 4-position) are susceptible to displacement by strong nucleophiles (e.g., methoxide, ethoxide, or even amine bases) at high temperatures.

Mitigation Strategy:

  • Avoid Alkoxides: Do not use NaOMe, NaOEt, or NaOtBu as bases in cross-couplings. Stick to Carbonates (

    
    , 
    
    
    
    ) or Phosphates (
    
    
    ).
  • Solvent Choice: Avoid nucleophilic solvents (like alcohols) if high temperatures (>100°C) are required. Use aprotic polar solvents (DMF, DMA, Dioxane).

Challenge: Protodeboronation

The Problem: 2,4-difluorophenylboronic acid is prone to hydrolytic cleavage of the C-B bond (protodeboronation) under basic, aqueous conditions, yielding 1,3-difluorobenzene instead of the product.

Mitigation Strategy:

  • Pre-activation: Mix the aryl halide and catalyst before adding the base and boronic acid.

  • Anhydrous Conditions: If yields are low, switch to Buchwald's anhydrous conditions:

    
    , S-Phos, 
    
    
    
    (anhydrous), in Toluene at 100°C.

Characterization: F NMR Signatures


F NMR is the most powerful tool for confirming the integrity of the difluorophenyl ring.
Isomer PatternChemical Shift (

, ppm)
Coupling Pattern (

,

)
2,4-Difluoro

to

(2-F)

to

(4-F)
Complex multiplets due to H-F coupling. No large F-F coupling (meta/para

is small, <10 Hz).
3,5-Difluoro

to

Appears as a Triplet (

Hz) due to coupling with the proton between them (H4).
2,6-Difluoro

to

Often simpler signals; steric crowding is the main synthetic issue here.

Note: Shifts are referenced to


 (0 ppm). Values vary by solvent.

References

  • Suzuki-Miyaura Coupling of Difluorophenylboronic Acids

    • Optimization of reaction conditions for the Suzuki-Miyaura coupling. ResearchGate.

  • Isoxazole Synthesis Protocols

    • The Green and Effective Synthesis of Isoxazole-Based Molecules.[6] MDPI.

  • Medicinal Chemistry of Fluorine

    • Recent advances in the synthesis of fluorinated heterocycles and FDA-approved drugs.[3][7] ResearchGate.

  • 19F NMR Data

    • 19F NMR Chemical Shifts - Organic Chemistry Data.

  • General Heterocycle Synthesis

    • Isoxazole synthesis - Organic Chemistry Portal.

Sources

Preparation of kinase inhibitor scaffolds using 2,6-difluorophenyl linkers

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Incorporation of 2,6-Difluorophenyl Linkers in Kinase Inhibitor Design

Executive Summary & Rationale

The integration of 2,6-difluorophenyl moieties into kinase inhibitor scaffolds is a validated strategy in modern medicinal chemistry, exemplified by approved therapeutics such as Trametinib (MEK1/2) and Regorafenib (VEGFR2/TIE2). Unlike simple phenyl linkers, the 2,6-difluoro substitution pattern offers three distinct pharmacological advantages that drive potency and selectivity:

  • Conformational Locking (Atropisomerism): The steric bulk of the fluorine atoms at the ortho positions creates a high rotational energy barrier relative to the adjacent ring or carbonyl group. This forces the molecule into a non-planar, often orthogonal conformation, pre-organizing the inhibitor to fit into restricted ATP-binding pockets or allosteric hydrophobic clefts [1].

  • Metabolic Shielding: The C-F bond is metabolically stable. Placing fluorine at the 2,6-positions blocks the most common sites of Cytochrome P450-mediated oxidative metabolism (hydroxylation), significantly improving the pharmacokinetic (PK) profile [2].

  • Electronic Modulation: The strong electronegativity of fluorine lowers the pKa of adjacent H-bond donors (e.g., urea NHs), potentially strengthening interactions with the kinase "hinge" region or the conserved Glu/Asp residues [3].

This guide details the synthetic protocols for constructing these scaffolds, focusing on overcoming the specific chemical challenges—steric hindrance and electronic deactivation—posed by the 2,6-difluoro motif.

Structural Logic & Pathway Visualization

The following diagram illustrates the "Ortho Effect" and how it translates to synthetic decision-making.

G cluster_0 Physicochemical Driver cluster_1 Structural Consequence cluster_2 Synthetic Challenge F_Sterics 2,6-Difluoro Steric Bulk Ortho Orthogonal Conformation (Twisted Biaryl) F_Sterics->Ortho Restricts Rotation Coupling Difficult Suzuki Coupling (Steric Hindrance) F_Sterics->Coupling Blocks Pd Approach F_Elec High Electronegativity pKa Increased NH Acidity F_Elec->pKa Nu_Attack Weak Nucleophilicity (Aniline Deactivation) F_Elec->Nu_Attack Reduces e- Density Metab Blocked P450 Sites

Figure 1: Mechanistic impact of 2,6-difluoro substitution on conformation and synthetic reactivity.

Protocol A: Biaryl Scaffold Construction (Suzuki-Miyaura)

Constructing a biaryl bond involving a 2,6-difluorophenyl group is challenging. The ortho-fluorines sterically hinder the transmetalation step of the catalytic cycle and can accelerate protodeboronation (loss of the boron group) under basic aqueous conditions.

Optimized Conditions: The "Buchwald" Approach

Standard conditions (Pd(PPh3)4) often fail. We utilize Pd-G2/G3 precatalysts with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) to facilitate oxidative addition and reductive elimination in sterically congested systems.

Reagents:

  • Substrate A: 2,6-Difluorophenylboronic acid (1.2 equiv).

  • Substrate B: Heteroaryl Chloride/Bromide (1.0 equiv).

  • Catalyst: XPhos Pd G2 (2-5 mol%).

  • Base:

    
     (3.0 equiv).
    
  • Solvent: 1,4-Dioxane : Water (4:1 ratio).

Step-by-Step Protocol:

  • Preparation: Charge a microwave vial or pressure tube with Substrate B (1.0 mmol, e.g., 4-chloro-pyrrolo[2,3-d]pyrimidine), 2,6-difluorophenylboronic acid (190 mg, 1.2 mmol), and

    
     (636 mg, 3.0 mmol).
    
  • Catalyst Addition: Add XPhos Pd G2 (Catalyst) (40 mg, 0.05 mmol).

    • Note: Using the pre-catalyst prevents the induction period associated with reducing Pd(II) to Pd(0).

  • Solvent & Degassing: Add 1,4-Dioxane (4 mL) and deionized water (1 mL). Sparge the mixture with Argon gas for 5 minutes.

    • Critical Step: Oxygen promotes homocoupling of the boronic acid and deactivates the catalyst.

  • Reaction: Seal the vessel and heat to 80–100°C for 2–4 hours.

    • Monitoring: Check by LC-MS. If protodeboronation (formation of 1,3-difluorobenzene) is observed, lower temperature to 60°C and extend time, or switch to anhydrous conditions (THF/KOtBu).

  • Workup: Cool to RT. Dilute with EtOAc (20 mL), wash with brine (10 mL), dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (Hexane/EtOAc). The 2,6-difluoro group makes the product lipophilic; expect elution earlier than non-fluorinated analogs.

Protocol B: Urea Linker Synthesis (Trametinib-Style)

Many kinase inhibitors (Type II) use a urea linker to bind the Asp-Phe-Gly (DFG) motif. When using a 2,6-difluoroaniline as the starting material, the amino group is significantly less nucleophilic due to the electron-withdrawing fluorines.

Method: Activation via Phenyl Carbamate

Direct reaction with isocyanates can be slow. A robust two-step method involves activating the aniline first.

Reagents:

  • Start: 2,6-Difluoroaniline (or 4-iodo-2,6-difluoroaniline for Trametinib analogs).

  • Activator: Phenyl chloroformate (

    
    ).
    
  • Coupling Partner: Amine (e.g., cyclopropylamine).[1]

  • Base: Pyridine (Step 1), Triethylamine (Step 2).

Step-by-Step Protocol:

  • Carbamate Formation (Activation):

    • Dissolve 2,6-difluoroaniline (1.0 mmol) in dry DCM (5 mL) and Pyridine (1.2 mmol). Cool to 0°C.

    • Dropwise add Phenyl chloroformate (1.1 mmol).

    • Stir at 0°C

      
       RT for 2 hours.
      
    • Result: Formation of the phenyl (2,6-difluorophenyl)carbamate intermediate. This species is stable and can be isolated or used in situ.

  • Urea Coupling:

    • To the reaction mixture (or isolated intermediate dissolved in DMSO/THF), add the secondary amine (e.g., cyclopropylamine, 1.2 mmol) and Triethylamine (2.0 mmol).

    • Heat to 50–60°C for 3 hours.

    • Mechanism:[1][2][3][4] The amine attacks the carbamate carbonyl, displacing the phenoxide leaving group (driven by the base).

  • Isolation:

    • Pour into water. The urea product often precipitates due to the lipophilic nature of the fluorinated ring. Filter and wash with water/ether.

Data Summary: Catalyst Efficiency for 2,6-Difluoro Coupling

Catalyst SystemLigand TypeYield (Biaryl)Notes
Pd(PPh3)4 Monodentate< 30%Fails due to sterics; high protodeboronation.
Pd(dppf)Cl2 Bidentate45-60%Moderate; requires high heat (110°C+).
XPhos Pd G2 Biaryl Dialkylphosphine85-95% Excellent for sterically hindered ortho-F.
PEPPSI-IPr NHC Carbene70-80%Good alternative; robust in air.

Synthetic Workflow Diagram

The following DOT diagram visualizes the decision tree for synthesizing these scaffolds.

Synthesis Start Target: 2,6-Difluorophenyl Scaffold Decision Linker Type? Start->Decision Biaryl Biaryl (C-C Bond) Decision->Biaryl Scaffold Core Urea Urea/Amide (N-C Bond) Decision->Urea Hinge/Solvent Binder Suzuki Suzuki Coupling (XPhos Pd G2) Biaryl->Suzuki Boronic Use Boronic Acid (High Activity) Suzuki->Boronic Standard Ester Use Pinacol Ester (High Stability) Suzuki->Ester If Protodeboronation occurs Activation Activate Aniline (PhOCOCl) Urea->Activation Coupling Amine Displacement (DMSO, 60°C) Activation->Coupling

Figure 2: Decision matrix for synthesizing C-C vs N-C linked 2,6-difluorophenyl scaffolds.

Troubleshooting & Expert Tips

  • Protodeboronation: The 2,6-difluorophenylboronic acid is prone to hydrolytic cleavage of the C-B bond because the fluorine atoms withdraw electrons, making the ipso-carbon susceptible to protonation.

    • Fix: Use anhydrous THF with CsF or KOtBu instead of aqueous carbonate bases.

  • NMR Characterization:

    • Always run

      
       NMR . The 2,6-difluoro signal typically appears as a singlet (if symmetric) or coupled doublets around -110 to -120 ppm . This is a clean diagnostic tool to confirm the integrity of the ring.
      
  • Solubility: 2,6-difluoro analogs are often much less soluble in polar solvents (MeOH, Water) than their non-fluorinated counterparts due to high lipophilicity and efficient crystal packing. Use DMSO for biological assays.

References

  • Muller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science.

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

  • Gilmour, R., et al. (2018).[5] Discovery of N1-(4-((7-(3-(4-ethylpiperazin-1-yl)propoxy)-6-methoxyquinolin-4-yl)oxy)-3,5-difluorophenyl)-N3-(2-(2,6-difluorophenyl)-4-oxothiazolidin-3-yl)urea as a multi-tyrosine kinase inhibitor.[6] European Journal of Medicinal Chemistry.

  • Abe, H., et al. (2011). Discovery of a Novel MEK Inhibitor: Structure-Based Design and Synthesis of Trametinib. ACS Medicinal Chemistry Letters.

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids.[7] Accounts of Chemical Research.

Sources

Troubleshooting & Optimization

Preventing hydrolysis of ethyl esters during workup

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Hydrolysis of Ethyl Esters During Workup Ticket ID: #EST-OH-404 Status: Open Responder: Senior Application Scientist

Mission Statement

You are encountering yield loss or carboxylic acid contamination during the isolation of ethyl esters. This guide is not a textbook review; it is a tactical intervention. Hydrolysis during workup is rarely caused by "wet" solvents alone—it is driven by the convergence of pH extremes, heat, and emulsion-induced contact time .

This support module provides self-validating protocols to decouple these factors and preserve the ester functionality.

Module 1: The Mechanistic Hazard

To prevent hydrolysis, you must understand the enemy. Ethyl esters degrade via two primary pathways during workup. While acid-catalyzed hydrolysis is reversible and slow at room temperature, base-catalyzed hydrolysis (saponification) is irreversible and rapid .

The Critical Failure Points
  • The Tetrahedral Trap: Both pathways proceed through a tetrahedral intermediate. If your workup pH drifts >10 (base wash) or <2 (acid quench) while the mixture is warm, this intermediate collapses to the carboxylic acid.

  • The Emulsion Factor: In a biphasic workup, hydrolysis only occurs at the interface. An emulsion increases the surface area effectively to infinity, accelerating hydrolysis by orders of magnitude.

Visualizing the Threat

EsterHydrolysis Ester Ethyl Ester (R-COOEt) Tetra Tetrahedral Intermediate Ester->Tetra + H2O Water H2O (Interface) AcidPath Acid Catalyzed (Reversible) Tetra->AcidPath pH < 3 BasePath Base Catalyzed (Irreversible) Tetra->BasePath pH > 10 Safe Isolated Ester Tetra->Safe pH 4-8 Cold (0°C) Product Carboxylic Acid (Degradation) AcidPath->Product Slow BasePath->Product Fast

Figure 1: The divergence of ester fate based on workup pH. Note that the "Safe" path requires active intervention to maintain pH 4–8.

Module 2: The Aluminum Trap (LiAlH₄ / DIBAL Reductions)

The Scenario: You reduced a remote functional group (e.g., ketone) in the presence of an ester, or you performed a partial reduction. The Problem: Aluminum byproducts form gelatinous hydroxides (


) upon water addition.[1] These gels trap the ester in an aqueous environment, making separation impossible and hydrolysis inevitable.
Protocol A: The Rochelle Salt Method (Recommended for Sensitive Esters)

Why: Potassium Sodium Tartrate (Rochelle Salt) acts as a bidentate ligand, chelating aluminum to form a water-soluble complex.[1] This breaks the emulsion chemically rather than physically, allowing rapid phase separation without strong acids or bases.

Step-by-Step:

  • Cool: Chill reaction mixture to 0°C.

  • Quench: Dilute with diethyl ether (Et₂O). Add ethyl acetate (EtOAc) dropwise to consume excess hydride (if compatible), or use wet ether.

  • Chelate: Add Saturated Aqueous Rochelle Salt solution (20 mL per gram of hydride reagent).

  • Agitate: Stir vigorously at Room Temperature (RT) for 30–60 minutes.

    • Visual Cue: The grey/white emulsion will vanish, leaving two clear, transparent layers.

  • Separate: Pour into a separatory funnel. The layers will separate instantly.

Protocol B: The Fieser Workup (Speed vs. Risk)

Why: Uses specific stoichiometry to precipitate granular aluminum salts that can be filtered. Risk:[2][3] Step 2 involves NaOH.[4][5][6][7] If your ester is extremely base-sensitive, skip this and use Protocol A .

The "1:1:3" Rule (Per gram of LiAlH₄):

  • Add 1 mL Water (Slowly, 0°C).

  • Add 1 mL 15% Aqueous NaOH.

  • Add 3 mL Water.

  • Add anhydrous

    
     directly to the pot, stir 15 min, and filter the granular precipitate.
    

Module 3: pH Buffering & Quenching Strategies

Never quench an acid-catalyzed esterification or a base-mediated reaction with pure water.[7] The local heat of neutralization combined with uncontrolled pH pockets will hydrolyze your product.

Selection Guide: Quenching Agents
Reaction TypeTraditional Quench (Risky)EsterGuard™ Recommended Quench Mechanistic Benefit
Acid Catalyzed (e.g., Fischer)Water / NaOHSat.

(Cold)
Neutralizes acid to

+ water; pH buffers at ~8.3, avoiding saponification range (pH >10).
Basic Conditions (e.g., Enolates)HCl / WaterSat.

Buffers pH to ~9. Mildly acidic proton source (

) quenches enolates without acidifying the bulk solution.
Lewis Acid (

,

)
WaterRochelle Salt or 10% Citric Acid Prevents metal-hydroxide emulsions; Citric acid buffers pH < 7.

Module 4: Workflow Decision Tree

Use this logic flow to determine the correct workup for your specific reaction conditions.

WorkupLogic Start Reaction Complete Cond Reaction Conditions? Start->Cond Acid Acidic (H2SO4, HCl) Cond->Acid Acidic Base Basic (LDA, NaOEt) Cond->Base Basic Metal Aluminum/Metal (LiAlH4, DIBAL) Cond->Metal Reductive AcidAction 1. Cool to 0°C 2. Wash w/ Cold Sat. NaHCO3 Acid->AcidAction BaseAction 1. Cool to -78°C or 0°C 2. Quench w/ Sat. NH4Cl Base->BaseAction MetalAction Is Ester Labile? Metal->MetalAction Rochelle Rochelle Salt Workup MetalAction->Rochelle Yes (Sensitive) Fieser Fieser Workup (Granular Precipitate) MetalAction->Fieser No (Robust)

Figure 2: Decision matrix for selecting the optimal workup protocol.

Frequently Asked Questions (FAQ)

Q: I used Sodium Bicarbonate (


) to neutralize an acid reaction, but I still see carboxylic acid by NMR. 
A:  You likely trapped the ester in a "CO₂ emulsion." Bicarbonate generates gas. If you shake the separatory funnel too vigorously before the gas escapes, you create high-pressure pockets.
  • Fix: Swirl gently first. Use Brine immediately after the bicarbonate wash to pull water out of the organic layer and break micro-emulsions.

Q: Can I use Silica Gel chromatography if my ester is sensitive? A: Standard silica is slightly acidic (pH 4–5). For highly acid-labile esters (e.g., acetal-esters), this can cause degradation on the column.

  • Fix: Pre-treat your silica column with 1% Triethylamine (Et₃N) in hexanes to neutralize acidic sites before loading your sample.

Q: Why is my yield low after Rotovap? A: "The Hot Bath Hydrolysis." If your organic solvent (e.g., EtOAc) contains trace water and trace acid/base from an incomplete workup, heating it to 40–50°C on a rotovap accelerates hydrolysis.

  • Fix: Dry organic layers thoroughly with

    
     (wait until it flows freely like snow) before concentration. Keep the bath temperature <30°C for sensitive substrates.
    

References

  • Fieser Workup & Aluminum Handling

    • Reagents for Organic Synthesis, Fieser & Fieser, Vol 1, pp 581-595.
    • University of Rochester, "Workup for Aluminum Hydride Reductions." Link

  • Rochelle Salt Mechanism

    • Fieser, L. F.; Fieser, M. Reagents for Organic Synthesis; Wiley: New York, 1967; Vol. 1, p 584.
    • Curly Arrow, "Lithium Aluminium Hydride Reductions - Rochelle's Salt."[6] Link

  • Ester Hydrolysis Kinetics

    • Master Organic Chemistry, "Base Catalyzed Hydrolysis of Esters (Saponification)." Link

    • Chemistry LibreTexts, "Mechanism of Acid Catalyzed Hydrolysis." Link

  • Buffering Strategies

    • BenchChem Technical Support, "Preventing Hydrolysis During Workup." Link (General reference for buffered workup logic).

Sources

Technical Support Center: Solubility of Ethyl 5-(2,6-difluorophenyl)-5-oxovalerate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Ethyl 5-(2,6-difluorophenyl)-5-oxovalerate. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions to address challenges you may encounter during your experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound that influence its solubility?

A1: The solubility of this compound is governed by a balance of its polar and non-polar components.[1] Key features include:

  • Aromatic Ring: The difluorophenyl group is largely non-polar and hydrophobic.

  • Ketone and Ester Groups: These are polar functional groups containing electronegative oxygen atoms, capable of dipole-dipole interactions and acting as hydrogen bond acceptors.[2]

  • Ethyl Group and Alkyl Chain: These contribute to the non-polar character of the molecule.

The overall structure suggests that the molecule is moderately polar. While the polar groups enhance solubility in polar solvents, the significant non-polar regions (the aromatic ring and alkyl chain) will favor solubility in less polar organic solvents.[1]

Q2: What is a good starting point for selecting a solvent for this compound?

A2: A good starting point follows the "like dissolves like" principle.[1][3] Given the molecule's structure, solvents of intermediate polarity are excellent candidates. Consider starting with:

  • Moderately Polar Solvents: Acetone, ethyl acetate, or dichloromethane (DCM). These solvents can interact with both the polar functional groups and the non-polar parts of the molecule.

  • Polar Aprotic Solvents: Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are often powerful solvents for a wide range of organic compounds and can be very effective, especially if higher concentrations are needed.[1][4]

  • Polar Protic Solvents: Alcohols like ethanol or methanol can also be effective, as they can engage in hydrogen bonding with the ketone and ester moieties.[1][2]

Extremely non-polar solvents like hexanes or highly polar solvents like water are less likely to be effective on their own.

Q3: How does temperature typically affect the solubility of this compound?

A3: For most solid organic compounds, solubility increases with temperature.[3] This is the foundational principle for techniques like recrystallization.[5] Heating a solution provides the energy needed to overcome the intermolecular forces in the crystal lattice, allowing more solute to dissolve. If you are struggling to dissolve the compound at room temperature, gentle heating can often significantly improve solubility. However, be mindful of the solvent's boiling point and the compound's stability at elevated temperatures.

Q4: Can I use a solvent mixture or co-solvent system?

A4: Absolutely. Using a co-solvent system is a common and effective strategy when a single solvent does not provide the desired solubility.[5][6] For instance, if your compound is sparingly soluble in a non-polar solvent like hexane but highly soluble in ethyl acetate, you can dissolve the compound in a minimal amount of hot ethyl acetate and then add hexane until the solution becomes slightly cloudy (the saturation point). This technique is frequently used in recrystallization to achieve a solvent system with mediocre dissolving power at room temperature but good dissolving power when hot.[6]

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments.

Q1: I've added the recommended solvent, but my compound isn't dissolving. What should I do?

A1: If this compound is not dissolving, follow this troubleshooting workflow:

Caption: Troubleshooting workflow for poor solubility.

Step-by-step guidance:

  • Ensure Adequate Agitation: Make sure the sample is being vigorously stirred or vortexed.[7][8]

  • Apply Gentle Heat: As discussed, increasing the temperature can significantly enhance solubility.[3]

  • Increase Solvent Volume: You may be attempting to create a supersaturated solution. Try adding more solvent in small increments.

  • Use Sonication: An ultrasonic bath can help break apart solid particles and accelerate the dissolution process.

  • Re-evaluate Your Solvent Choice: If the above steps fail, the solvent may not be suitable. Try a solvent from a different class (e.g., switch from an alcohol to a chlorinated solvent or a polar aprotic solvent like DMF).[1][4]

Q2: My compound dissolved initially but then precipitated out of solution. Why did this happen and what can I do?

A2: This phenomenon, often seen as a solution turning cloudy or forming a solid, can be caused by several factors:

  • Temperature Fluctuation: If the solution was heated to dissolve the compound, a decrease in temperature will lower its solubility, potentially causing it to precipitate.[5] This is the principle behind recrystallization. If this is unintentional, you may need to maintain a constant temperature or choose a solvent in which the compound is more soluble at room temperature.

  • Change in Solvent Composition: If you added another solvent (an anti-solvent) in which your compound is less soluble, this will cause it to precipitate. This is a common technique for inducing crystallization.

  • Supersaturation: You may have created a supersaturated solution that is thermodynamically unstable. Any small disturbance, like scratching the inside of the vial or the presence of a dust particle, can trigger precipitation.[5]

Solution: To re-dissolve the precipitate, you can try reheating the solution or adding a small amount of a "better" solvent (one in which the compound is highly soluble).

Q3: I'm observing an oiling out effect instead of forming a clean solution or crystals. What does this mean?

A3: "Oiling out" occurs when a solid melts before it dissolves in the hot solvent, or when its solubility in the hot solvent is so high that it separates as a liquid phase rather than a solid crystal lattice.

To resolve this issue:

  • Increase the amount of solvent: The concentration of the solute may be too high.

  • Switch to a lower-boiling point solvent: This ensures the solvent boils before the solute melts.

  • Change the solvent system: Use a solvent with a different polarity that is less effective at dissolving the compound at high temperatures.

Experimental Protocol: Determining Qualitative Solubility

This protocol provides a systematic approach to test the solubility of this compound in various organic solvents.

Objective: To qualitatively assess the solubility of the target compound across a range of common laboratory solvents.

Materials:

  • This compound

  • Small test tubes or vials

  • Vortex mixer

  • Graduated pipettes or micropipettes

  • Selection of solvents (e.g., Hexane, Toluene, Diethyl Ether, Dichloromethane, Ethyl Acetate, Acetone, Ethanol, Methanol, Water, DMSO)

  • Water bath or heating block

Caption: Experimental workflow for qualitative solubility testing.

Procedure: [7][9]

  • Preparation: Place approximately 25 mg of this compound into a small, dry test tube.

  • Solvent Addition: Add 0.75 mL of the first test solvent to the test tube in three 0.25 mL portions.

  • Agitation: After each addition, cap the test tube and shake it vigorously for at least 30 seconds. Check for dissolution.

  • Observation: Observe the mixture against a contrasting background.

    • Soluble: The solid completely disappears, and the solution is clear.

    • Partially Soluble: Some of the solid has dissolved, but undissolved particles remain.

    • Insoluble: The solid remains largely unchanged.

  • Record Results: Note your observations in a table.

  • Repeat: Use a fresh, dry test tube for each new solvent you test.

  • (Optional) Temperature Effect: For solvents where the compound is partially soluble or insoluble, gently warm the test tube in a water bath to observe the effect of temperature on solubility. Allow it to cool to see if precipitation occurs.

Expected Solubility Profile (Qualitative)

Based on the structure of this compound, a predicted qualitative solubility profile is provided below. This should be confirmed experimentally.

Solvent ClassExample SolventsPredicted SolubilityRationale
Non-Polar Hexane, CyclohexaneInsoluble to Sparingly SolubleThe polar ketone and ester groups limit solubility in highly non-polar environments.
Moderately Non-Polar Toluene, Diethyl EtherPartially Soluble to SolubleThese solvents can interact favorably with the aromatic ring and alkyl portions of the molecule.
Moderately Polar Dichloromethane (DCM), Ethyl Acetate, AcetoneSoluble to Very SolubleThese solvents provide a good balance of polarity to interact with all parts of the molecule.
Polar Aprotic DMSO, DMFVery SolubleThese are strong, versatile solvents capable of dissolving a wide range of organic molecules.[1][4]
Polar Protic Ethanol, MethanolSolubleThe hydroxyl group can act as a hydrogen bond donor to the ketone and ester oxygens.
Highly Polar WaterInsolubleThe large non-polar backbone of the molecule makes it hydrophobic.
References

Sources

Removing unreacted 1,3-difluorobenzene from reaction mixtures

[1]

Welcome to the Separation Science Support Hub. Ticket ID: #DFB-001 Subject: Removal of unreacted 1,3-difluorobenzene (1,3-DFB) from crude reaction mixtures. Assigned Specialist: Senior Application Scientist, Purification Division.

Triage: Know Your Enemy

Before initiating a removal protocol, you must understand why 1,3-difluorobenzene is persistent.[1] It is a neutral, lipophilic aromatic solvent with a boiling point that creates "overlap zones" with common reaction solvents.

PropertyValueImplication for Removal
Boiling Point 82–83 °COverlaps with Acetonitrile (82 °C) and Ethanol (78 °C).[1] Rotavap alone often fails to separate them.
Vapor Pressure ~70 mmHg (25 °C)Volatile enough for high-vacuum removal, provided the product is not sublimable.[1]
Solubility Lipophilic / HydrophobicCannot be removed by aqueous acid/base extraction. It will remain in your organic layer.
UV Activity Active (254 nm)Visible on TLC, but often evaporates from the plate before visualization if not marked immediately.

Module 1: The "Sticky Oil" Protocol (Vacuum Removal)

Scenario: Your product is a viscous oil or low-melting solid.[1] You have rotavapped the solvent, but NMR shows persistent 1,3-DFB peaks (triplet of triplets at

The Mechanism

1,3-DFB follows Raoult’s Law.[1] In a viscous oil, the vapor pressure of 1,3-DFB is suppressed by the matrix of your product, effectively "trapping" it.[1] Standard rotary evaporation (20 mbar) is often insufficient to overcome this interaction energy.

Step-by-Step Protocol
  • Solvent Swap (The Displacer):

    • Redissolve your crude oil in a minimal amount of Dichloromethane (DCM) or Pentane .

    • Why? This breaks the intermolecular interactions between 1,3-DFB and your product, creating a homogenous solution with higher overall volatility.[1]

  • Rotary Evaporation (Stage 1):

    • Evaporate the DCM/Pentane at moderate vacuum. This co-evaporation helps drag the 1,3-DFB out (azeotropic-like entrainment).[1]

  • High Vacuum Drying (Stage 2):

    • Connect the flask to a high-vacuum manifold (< 1.0 mmHg / < 1 Torr).[1]

    • Critical Step: Heat the flask to 40–50 °C while under vacuum.

    • Duration: 2–4 hours.

    • Validation: Check weight loss. If mass stabilizes, run a quick NMR.

⚠️ Warning: If your product is a volatile solid (MW < 200), skip the heating step to avoid sublimation.

Module 2: Chromatographic Separation (The "Flush" Method)

Scenario: Your product is heat-sensitive, or the 1,3-DFB is present in large excess (>5 equivalents).[1]

The Logic

1,3-DFB is extremely non-polar (similar to Toluene or Hexanes).[1] Most pharmaceutical intermediates (amines, alcohols, esters) are significantly more polar.[1] We exploit this polarity gap (

Protocol: The Non-Polar Flush
  • TLC Optimization:

    • Run a TLC in 100% Hexanes (or Heptane).

    • Observation: 1,3-DFB will travel near the solvent front (

      
      ).[1] Your product should stay at the baseline (
      
      
      ).
  • Column Packing:

    • Pack your silica column using 100% Hexanes.

  • Elution Strategy:

    • Step 1 (The Flush): Elute with 2–3 column volumes (CV) of 100% Hexanes .

    • Result: This washes out the 1,3-DFB entirely.[1]

    • Step 2 (The Product): Switch to your required polarity (e.g., 20% EtOAc/Hexanes) to elute your product.

Workflow Visualization

Chromatography_WorkflowStartCrude Mixture(Product + 1,3-DFB)TLC_CheckRun TLC in100% HexanesStart->TLC_CheckDecisionIs ProductRf < 0.1?TLC_Check->DecisionFlushStep 1: Flush Columnwith 100% Hexanes(Removes 1,3-DFB)Decision->FlushYes (High Delta Rf)Standard_ColStandard Gradient(Risk of co-elution)Decision->Standard_ColNo (Product is non-polar)EluteStep 2: Switch toPolar Solvent(Elutes Product)Flush->Elute

Figure 1: Chromatographic strategy for separating non-polar impurities like 1,3-DFB.

Module 3: Process Scale (Distillation)

Scenario: You are working on a >100g scale. Chromatography is too expensive; High Vac is too slow.

The Science

At atmospheric pressure, the boiling point difference between 1,3-DFB (82 °C) and many products is sufficient for separation, provided no azeotropes form with the product.

Protocol: Fractional Distillation
  • Setup: Short-path distillation head with a Vigreux column (for added theoretical plates).

  • Pressure: Reduce pressure to ~20 mmHg.

    • Effect: This lowers the BP of 1,3-DFB to approximately 25–30 °C.[1]

  • Collection:

    • Collect the first fraction (volatile foreshots).

    • The 1,3-DFB will distill off rapidly.[1]

    • Your product (assuming BP > 150 °C at atm) will remain in the pot.

Troubleshooting & FAQs

Q: I tried washing the organic layer with 1M HCl and NaHCO3, but the 1,3-DFB is still there. Why? A: 1,3-Difluorobenzene is a neutral aromatic ring.[1] It has no basic nitrogen to protonate (with HCl) and no acidic proton to deprotonate (with NaHCO3). Therefore, it never enters the aqueous phase. Stop extracting; start evaporating.

Q: Can I use freeze-drying (Lyophilization)? A: Generally, no .[1] Lyophilizers are designed for water/dioxane removal. 1,3-DFB may melt and bump under lyophilization conditions, potentially contaminating the pump oil or ruining the vacuum seals due to solvent incompatibility.[1]

Q: I can’t see the spot on TLC, but NMR says it's there. A: 1,3-DFB is volatile.[1] By the time you move the plate from the developing chamber to the UV lamp, the spot may have evaporated.

  • Fix: Visualize the plate immediately while it is still wet, or use a stain that reacts with aromatics (e.g., Iodine chamber or KMnO4, though reaction is slow).

Q: My product is also non-polar (Rf 0.8 in Hexanes). How do I separate them? A: If

  • Reverse Phase (C18): 1,3-DFB is very hydrophobic and will retain strongly on C18, potentially allowing a Methanol/Water gradient to elute your product first if your product has any polar functionality.[1]

  • Kugelrohr Distillation: If your product is a solid, sublime/distill the 1,3-DFB away from the solid product under high vacuum and gentle heat.[1]

Decision Matrix

Use this logic flow to select the correct method for your specific situation.

Removal_Decision_TreeStartStart: 1,3-DFB RemovalStatePhysical Stateof Product?Start->StateSolidSolid ProductState->SolidOilOil / LiquidState->OilRecrystRecrystallization(Best Purity)Solid->RecrystIf stable crystalVacHigh Vacuum(50°C, <1 mmHg)Solid->VacIf amorphousScaleScale?Oil->ScaleSmall< 5gScale->SmallLarge> 5gScale->LargeSmall->VacFirst AttemptColFlash Column(100% Hexane Flush)Small->ColIf Vac FailsDistillVacuum DistillationLarge->Distill

Figure 2: Decision matrix for selecting the optimal purification technique.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9741, 1,3-Difluorobenzene. Retrieved from [Link]

  • Reichardt, C. (2003).[2] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1][2] (General reference for solvent polarity and Raoult's Law mechanisms).

  • University of Rochester. Not Voodoo X.4: Developing a Purification Strategy. Retrieved from [Link]

Stability of beta-keto esters under basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online | Ticket Volume: High | Topic: Stability Under Basic Conditions

👨‍🔬 Senior Scientist’s Welcome

Subject: Preventing Molecular Disassembly

Welcome to the technical support center. If you are working with


-keto esters (e.g., ethyl acetoacetate), you are handling a molecule with a dual personality. It is a versatile nucleophile, but under the wrong basic conditions, it becomes a fragile electrophile prone to self-destruction.

Most researchers encounter three specific failure modes:

  • The Retro-Claisen: Your carbon-carbon bond cleaves.

  • The Vanishing Carboxyl: You accidentally saponify and decarboxylate.

  • The Ambident Confusion: You alkylated the oxygen instead of the carbon.

This guide treats your chemistry like a broken system. We will diagnose the root cause and patch the protocol.

📊 Diagnostic Workflow

Before proceeding, identify your failure mode using the logic tree below.

DiagnosticTree Start Start: What is the symptom? Q1 Is the starting material consumed? Start->Q1 Q2 Did you lose a Carbon signal in NMR (Ester region)? Q1->Q2 Yes Result_NoRxn Diagnosis: Base too weak or Reagent wet Q1->Result_NoRxn No Q3 Did the molecule split into two smaller esters/ketones? Q2->Q3 No Result_Decarb Diagnosis: Hydrolysis & Decarboxylation (See Module 2) Q2->Result_Decarb Yes (CO2 loss) Result_Retro Diagnosis: Retro-Claisen Cleavage (See Module 1) Q3->Result_Retro Yes (Cleavage) Result_O_Alk Diagnosis: O-Alkylation (See Module 3) Q3->Result_O_Alk No (Wrong Product)

Figure 1: Diagnostic logic tree for identifying


-keto ester degradation pathways.

🛠 Module 1: The "Retro-Claisen" Nightmare

Ticket #101: "My carbon chain broke in half."

The Root Cause

The


-keto ester is the product of a Claisen condensation.[1][2][3][4][5] Under basic conditions, this reaction is reversible. If you use a nucleophilic base (like an alkoxide) and the ketone carbonyl is unhindered, the base attacks the ketone rather than deprotonating the 

-carbon. This triggers a fragmentation that destroys your molecule.
The Mechanism of Failure
  • Nucleophilic Attack: The base (

    
    ) attacks the ketone carbonyl (not the ester).
    
  • Tetrahedral Intermediate: A high-energy intermediate forms.

  • Fragmentation: The bond between the

    
     and 
    
    
    
    carbons breaks, expelling an ester enolate.

RetroClaisen Substrate Beta-Keto Ester Path_A Path A: Deprotonation (Desired) Substrate->Path_A Path_B Path B: Nucleophilic Attack (Retro-Claisen) Substrate->Path_B Base Nucleophilic Base (e.g., NaOEt) Base->Path_A Base->Path_B Enolate Stable Enolate (Ready for Alkylation) Path_A->Enolate Cleavage Bond Cleavage (Two Esters) Path_B->Cleavage

Figure 2: The competition between productive deprotonation (Path A) and destructive cleavage (Path B).[2]

Corrective Actions
VariableRecommendationExplanation
Base Selection Switch to Non-Nucleophilic Use LDA, NaH, or t-BuOK. These bases are too bulky or non-nucleophilic to attack the carbonyl but strong enough to deprotonate.
Temperature Lower is Better Deprotonation is fast (kinetic). Nucleophilic attack and cleavage often require higher activation energy. Run at 0°C or -78°C.
Stoichiometry 1.0 - 1.1 Equivalents Excess base promotes attack on the carbonyls after the initial deprotonation is complete.

🛠 Module 2: The "Vanishing Ester" (Decarboxylation)

Ticket #204: "I lost my carboxyl group and produced a ketone."

The Root Cause

Saponification followed by thermal decarboxylation. This occurs when water is present in your basic mixture. The ester hydrolyzes to a


-keto acid.[6][7] Upon acidification or heating, the 

-keto acid undergoes a concerted cyclic mechanism to release

.

Key Insight: This reaction is so favorable that researchers use it intentionally (Acetoacetic Ester Synthesis). If you don't want it, you must ruthlessly exclude water.

The Fix: "Dry Protocol"
  • Solvent: Use anhydrous THF or DMF.

  • Atmosphere: Perform all base additions under

    
     or Ar.
    
  • Quench: Do not quench with strong acid and heat. Quench with cold, dilute

    
    .
    

🛠 Module 3: Selectivity (C- vs. O-Alkylation)

Ticket #303: "I made an enol ether instead of extending the carbon chain."

The Science

The


-keto ester enolate is an ambident nucleophile .
  • C-Alkylation (Thermodynamic): Usually preferred with soft electrophiles (alkyl halides).

  • O-Alkylation (Kinetic/Charge-Controlled): Preferred with hard electrophiles or in polar aprotic solvents where the oxygen is "naked" (unsolvated).

Optimization Table
ConditionFavors C-Alkylation (Desired)Favors O-Alkylation (Undesired)
Solvent Protics (EtOH) or Non-polar (Toluene)Polar Aprotic (DMSO, HMPA, DMF)
Counter-ion Lithium (

) or Sodium (

)
Potassium (

) or Ammonium (

)
Leaving Group Iodide (

), Bromide (

)
Tosylate, Mesylate (Oxygen-philic)

📝 Standard Operating Procedure (SOP)

Protocol: Safe Alkylation of Ethyl Acetoacetate Use this protocol to minimize Retro-Claisen and O-Alkylation side effects.

  • Preparation: Flame-dry a round-bottom flask. Add a stir bar and purge with Argon.

  • Base Addition: Suspend NaH (1.1 eq) in anhydrous THF (0°C).

    • Why? NaH is non-nucleophilic (prevents Retro-Claisen) and THF coordinates

      
      , slightly favoring C-alkylation over O-alkylation compared to DMSO.
      
  • Substrate Addition: Add the

    
    -keto ester dropwise at 0°C.
    
    • Observation: Evolution of

      
       gas. Wait until bubbling ceases (approx. 15-30 min).
      
  • Electrophile Addition: Add the alkyl halide (1.0 eq) slowly.

  • Reaction: Allow to warm to room temperature. Do not reflux unless necessary (heat promotes cleavage).

  • Quench: Pour mixture into ice-cold saturated

    
     .
    
    • Critical: Avoid strong acids (HCl) or bases (NaOH) during workup to prevent hydrolysis.

❓ Frequently Asked Questions (FAQ)

Q: Can I use DBU as a base? A: Yes, but with caution. DBU is non-nucleophilic, preventing Retro-Claisen. However, DBU is often "wet" (hygroscopic). If not dried over KOH/sieves, the water introduced will cause hydrolysis/decarboxylation [1, 2].

Q: Why is the pKa of a


-keto ester (~11) lower than a ketone (~20)? 
A:  The anion formed is stabilized by resonance across two carbonyl oxygens. However, the ester oxygen donates electron density into the carbonyl (resonance), which actually makes the ester carbonyl less effective at stabilizing the negative charge than a ketone carbonyl.[8][9] The combined effect of two carbonyls is what drops the pKa to 11, but a 

-diketone (pKa ~9) is even more acidic than a

-keto ester [3, 4].

Q: I used NaOEt in Ethanol and my yield is 40%. Why? A: If your ester is ethyl acetoacetate, NaOEt is fine (transesterification is invisible). If you used a methyl ester with NaOEt, you scrambled your product. Furthermore, if you heated it, you likely triggered the Retro-Claisen mechanism [5].

📚 References

  • Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters . AK Lectures. [Link]

  • Decarboxylation . Master Organic Chemistry. [Link]

  • Acidity of Alpha Hydrogens . University of Calgary, Dept of Chemistry. [Link]

  • Is an ester or a ketone more acidic? Chemistry Stack Exchange. [Link]

  • The Claisen Condensation . Master Organic Chemistry. [Link]

Sources

Validation & Comparative

A Researcher's Guide to the 1H NMR Spectroscopic Analysis of Ethyl 5-(2,6-difluorophenyl)-5-oxovalerate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Ethyl 5-(2,6-difluorophenyl)-5-oxovalerate, a key intermediate in the synthesis of various pharmacologically active molecules, presents a unique set of challenges and insights in its 1H Nuclear Magnetic Resonance (NMR) spectrum. This guide provides an in-depth analysis of its 1H NMR spectrum, offering a comparative perspective with analogous structures and furnishing the experimental data necessary for unambiguous characterization. Our focus is to empower researchers, scientists, and drug development professionals with the expertise to confidently interpret these complex spectra.

The Structural Significance and Expected 1H NMR Fingerprint

This compound possesses a distinct molecular architecture, combining an aliphatic ester chain with a difluorinated aromatic ketone. This combination gives rise to a characteristic 1H NMR spectrum, where each proton signal provides a wealth of information about its chemical environment. The key to a successful analysis lies in understanding the interplay of inductive effects from the ester and ketone functionalities, as well as the through-space and through-bond couplings involving the fluorine atoms.

A hypothetical 1H NMR spectrum of the title compound would be expected to exhibit signals corresponding to the ethyl group protons (a quartet and a triplet), the three methylene groups of the valerate chain (appearing as complex multiplets), and the aromatic protons of the difluorophenyl ring. The presence of two fluorine atoms ortho to the carbonyl group will induce splitting in the adjacent aromatic proton signals, a phenomenon crucial for structural confirmation.

Comparative Spectral Analysis: Distinguishing Features

To appreciate the nuances of the 1H NMR spectrum of this compound, a comparison with structurally related compounds is instructive. Below, we present a table summarizing the key 1H NMR spectral data for our target compound alongside relevant analogues. This comparative approach highlights the diagnostic shifts and coupling patterns that are essential for positive identification.

CompoundAromatic Protons (δ, ppm)Aliphatic Chain Protons (δ, ppm)Ethyl Ester Protons (δ, ppm)Key Differentiating Features
This compound (Predicted) ~7.5-7.0 (m)~3.1 (t), ~2.5 (t), ~2.0 (p)~4.1 (q), ~1.2 (t)Complex multiplet for aromatic protons due to H-F coupling; three distinct methylene signals.
Ethyl Benzoate8.03-8.06 (m), 7.52-7.57 (m), 7.41-7.46 (m)-4.38 (q), 1.41 (t)Absence of aliphatic chain signals and fluorine coupling.[1]
1-(4-Fluorophenyl)ethan-1-one8.05-7.95 (m), 7.20-7.10 (m)2.58 (s)-Singlet for the methyl ketone; aromatic signals show simpler splitting.
Ethyl 5-oxovalerate-2.75 (t), 2.45 (t), 1.90 (p)4.10 (q), 1.25 (t)Absence of aromatic signals.

This comparative data underscores the unique spectral signature of this compound, particularly the downfield shift and complex multiplicity of the aromatic protons due to the influence of the fluorine atoms and the carbonyl group.

Deciphering the Spectrum: A Signal-by-Signal Interpretation

A detailed examination of the predicted 1H NMR spectrum reveals the following assignments:

  • Ethyl Group: The ethoxy protons will manifest as a quartet around 4.1 ppm (O-CH₂ -CH₃) and a triplet around 1.2 ppm (O-CH₂-CH₃ ), with a typical coupling constant of approximately 7 Hz.[1][2]

  • Aliphatic Chain: The three methylene groups of the valerate backbone will present as distinct multiplets. The protons alpha to the ketone (C4-H₂ ) are expected around 3.1 ppm, appearing as a triplet. The protons alpha to the ester (C2-H₂ ) should resonate around 2.5 ppm, also as a triplet. The central methylene group (C3-H₂ ) will likely be a pentet (or quintet) around 2.0 ppm.

  • Aromatic Region: The protons on the 2,6-difluorophenyl ring are the most diagnostic. Due to symmetry, we expect two signals: a triplet for the para proton (H-4') around 7.5 ppm and a multiplet for the two meta protons (H-3' and H-5') around 7.1 ppm. The multiplicity arises from both proton-proton and proton-fluorine couplings. The coupling between protons and fluorine is significant, with typical ortho, meta, and para H-F coupling constants being in the ranges of 6-10 Hz, 5-8 Hz, and 0-3 Hz, respectively.[3][4]

Experimental Protocol for High-Resolution 1H NMR Acquisition

To obtain a high-quality 1H NMR spectrum suitable for structural elucidation, the following protocol is recommended:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a clean, dry vial. Chloroform-d (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds.[5]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution for chemical shift referencing (δ = 0.00 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • The 1H NMR spectrum should be recorded on a spectrometer with a minimum field strength of 300 MHz to ensure adequate signal dispersion.

    • The instrument's magnetic field should be shimmed to achieve optimal homogeneity, which is critical for resolving fine coupling details.

    • A standard single-pulse experiment is typically employed. Key acquisition parameters include:

      • Spectral Width: ~16 ppm

      • Acquisition Time: 2-4 seconds

      • Relaxation Delay: 1-5 seconds

      • Number of Scans: 8-16 scans are usually sufficient for a sample of this concentration.

  • Data Processing:

    • The acquired Free Induction Decay (FID) is converted to a frequency-domain spectrum via a Fourier Transform.

    • The spectrum is then phased and baseline corrected to ensure accurate integration and peak picking.

    • The chemical shifts are referenced to the TMS signal.

    • Integration of the signals is performed to determine the relative number of protons corresponding to each peak.

    • Coupling constants (J-values) are measured to deduce the connectivity of the protons.

Visualizing the Workflow and Structural Relationships

To further clarify the experimental and analytical process, the following diagrams illustrate the workflow for NMR analysis and the key structural correlations within this compound.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in CDCl3 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert shim Shim Magnetic Field insert->shim acquire Acquire FID shim->acquire ft Fourier Transform acquire->ft phase_baseline Phase and Baseline Correction ft->phase_baseline reference Reference to TMS phase_baseline->reference integrate Integrate Peaks reference->integrate analyze Analyze Shifts & Couplings integrate->analyze

Caption: Workflow for 1H NMR Analysis.

structural_correlations cluster_signals Expected 1H NMR Signals mol This compound Structure A Aromatic (m) ~7.5-7.0 ppm mol->A Difluorophenyl Ring B CH2 (t) ~3.1 ppm mol->B C4-H2 (alpha to C=O) C CH2 (t) ~2.5 ppm mol->C C2-H2 (alpha to Ester) D CH2 (p) ~2.0 ppm mol->D C3-H2 E OCH2 (q) ~4.1 ppm mol->E Ethyl O-CH2 F CH3 (t) ~1.2 ppm mol->F Ethyl CH3

Sources

A Researcher's Guide to Differentiating Carbonyls in Keto-Esters via IR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Infrared (IR) spectroscopy remains an indispensable tool in the organic chemist's arsenal for rapid and reliable functional group identification. Among the most prominent and informative signals in an IR spectrum is the carbonyl (C=O) stretching vibration, a sharp and intense absorption that provides a window into the molecule's electronic and structural environment. For molecules containing multiple carbonyl functionalities, such as keto-esters, the IR spectrum offers a powerful method for distinguishing between them.

This guide provides an in-depth comparison of ketone and ester carbonyl peaks in keto-esters, supported by established principles and experimental considerations. It is designed for researchers and drug development professionals who rely on precise spectral interpretation for structural elucidation and reaction monitoring.

The Fundamental Distinction: Ketone vs. Ester Carbonyl Vibrations

The position of a carbonyl stretch in an IR spectrum is primarily dictated by the bond's strength, which is influenced by a combination of inductive and resonance effects.

  • Saturated Aliphatic Ketones: These typically exhibit a C=O stretching frequency around 1715 cm⁻¹ . This value serves as a benchmark.

  • Saturated Aliphatic Esters: The carbonyl stretch in an ester appears at a higher frequency, generally in the range of 1750-1735 cm⁻¹ .

This difference is a direct consequence of the electronic environment. The oxygen atom attached to the carbonyl carbon in an ester is highly electronegative, exerting a strong electron-withdrawing inductive effect. This effect pulls electron density away from the carbonyl carbon, shortening and strengthening the C=O bond. A stronger bond requires more energy to vibrate, resulting in a higher frequency absorption. While the lone pair on the ester oxygen can participate in resonance, the inductive effect is dominant in determining the bond strength compared to a simple ketone.

The diagram below illustrates the primary electronic factors influencing the carbonyl stretching frequency.

G cluster_ketone Ketone (~1715 cm⁻¹) cluster_ester Ester (~1735 cm⁻¹) cluster_effects Modulating Factors K_node R-C(=O)-R' Conjugation Conjugation (Weakens C=O) K_node->Conjugation If R or R' is C=C or Aryl (Lowers Frequency) RingStrain Ring Strain (Strengthens C=O) K_node->RingStrain For cyclic ketones (Increases Frequency) E_node R-C(=O)-OR' Inductive Inductive Effect (Strengthens C=O) E_node->Inductive -OR' group is strongly withdrawing E_node->Conjugation If R or R' is C=C or Aryl (Lowers Frequency)

Caption: Key electronic and structural factors affecting C=O stretching frequencies.

Interpreting the Spectrum of a Keto-Ester

A molecule containing both a ketone and an ester functional group, which are not interacting electronically, will predictably show two distinct carbonyl peaks in its IR spectrum. For example, in ethyl 4-oxopentanoate, the ketone and ester groups are separated by methylene groups, leading to minimal electronic interaction. Its spectrum would display:

  • A sharp, strong peak around 1735 cm⁻¹ for the ester C=O.

  • A sharp, strong peak around 1717 cm⁻¹ for the ketone C=O.

This clear separation allows for unambiguous assignment of each carbonyl group.

The Special Case of β-Keto-Esters: Tautomerism and Hydrogen Bonding

The analysis becomes more nuanced for β-keto-esters, such as ethyl acetoacetate. In these systems, the ketone and ester groups are separated by a single α-carbon that bears acidic protons. This structure allows for keto-enol tautomerism. The enol form is significantly stabilized by conjugation and, crucially, by strong intramolecular hydrogen bonding between the enol hydroxyl group and the ester carbonyl oxygen.

G cluster_keto Keto Form cluster_enol Enol Form (H-Bonded) keto H₃C-C(=O)-CH₂-C(=O)-OEt keto_peaks Ketone C=O: ~1715 cm⁻¹ Ester C=O: ~1740 cm⁻¹ keto->keto_peaks enol H₃C-C(OH)=CH-C(=O)-OEt keto->enol Tautomerization Equilibrium enol->keto enol_peaks Conjugated Ester C=O: ~1650 cm⁻¹ C=C Stretch: ~1630 cm⁻¹ enol->enol_peaks

Caption: Keto-enol tautomerism in a β-keto-ester and its effect on IR peaks.

This tautomerism has a dramatic effect on the IR spectrum:

  • Keto Tautomer: Exhibits the two expected carbonyl peaks for the ketone and ester.

  • Enol Tautomer: The ester carbonyl is now part of a conjugated system and is involved in strong hydrogen bonding. Both effects significantly weaken the C=O bond, shifting its absorption to a much lower frequency, typically around 1650-1660 cm⁻¹ . The spectrum of the enol form will also show a C=C stretching band and a very broad O-H stretch.

Therefore, a neat sample of a β-keto-ester will show a complex spectrum representing an equilibrium mixture of both tautomers, with absorptions for the ketone, the "normal" ester, and the hydrogen-bonded, conjugated ester.

Comparative Data Summary

The following table summarizes the expected carbonyl stretching frequencies for different types of keto-esters, providing a quick reference for spectral analysis.

Compound TypeKetone C=O (cm⁻¹)Ester C=O (cm⁻¹)Key Influencing Factors
γ-Keto-Ester (e.g., Ethyl levulinate)~1717~1736Isolated, non-interacting carbonyls.
α-Keto-Ester (e.g., Ethyl pyruvate)~1725~1745Inductive effects of adjacent carbonyls slightly raise frequencies.
β-Keto-Ester (Keto form)~1715~1740Standard, non-conjugated carbonyls.
β-Keto-Ester (Enol form)N/A~1650Conjugation and strong intramolecular hydrogen bonding.

Note: These are approximate values. The exact peak positions can be influenced by the sample phase (neat, solution), solvent polarity, and concentration.

Experimental Protocol: Acquiring a High-Fidelity FT-IR Spectrum

Adherence to a standardized protocol is critical for obtaining reproducible and accurate IR spectra. The following workflow is recommended for analyzing a liquid keto-ester sample using a modern Attenuated Total Reflectance (ATR) FT-IR spectrometer.

Step-by-Step Methodology
  • Instrument Preparation & Background Scan:

    • Ensure the FT-IR spectrometer is powered on and has reached thermal equilibrium.

    • Clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free wipe. Allow the solvent to fully evaporate.

    • Acquire a background spectrum. This is a critical step that measures the ambient atmosphere (H₂O, CO₂) and the instrument's optical bench, which will be digitally subtracted from the sample spectrum.

  • Sample Application:

    • Using a clean pipette, place a single drop of the neat keto-ester liquid onto the center of the ATR crystal. Ensure the crystal surface is completely covered.

    • If using a volatile sample, a solvent-free approach is ideal to prevent changes in concentration during the measurement.

  • Spectrum Acquisition:

    • Enter the sample information into the software.

    • Set the acquisition parameters. For a standard qualitative scan, the following settings are recommended:

      • Scan Range: 4000 cm⁻¹ to 400 cm⁻¹

      • Resolution: 4 cm⁻¹

      • Number of Scans: 16-32 (co-adding scans improves the signal-to-noise ratio)

    • Initiate the sample scan.

  • Data Processing and Analysis:

    • The software will automatically perform the background subtraction.

    • Perform a baseline correction if necessary to ensure the baseline is flat at 0% transmittance or 0 absorbance.

    • Use the peak-picking tool to identify the exact wavenumbers of the carbonyl absorptions and other key peaks.

    • Correlate the observed frequencies with the expected values for ketone and ester functionalities as detailed in this guide.

  • Clean-Up:

    • Thoroughly clean the ATR crystal with the appropriate solvent to remove all traces of the sample, preventing cross-contamination.

The diagram below outlines this self-validating experimental workflow.

G Start Start Prep 1. Clean ATR Crystal (e.g., with Isopropanol) Start->Prep Background 2. Acquire Background Spectrum (Measures Air + Instrument) Prep->Background Sample 3. Apply Liquid Sample (1-2 drops) Background->Sample Acquire 4. Acquire Sample Spectrum (16-32 scans, 4 cm⁻¹ resolution) Sample->Acquire Process 5. Process Data (Baseline Correction, Peak Picking) Acquire->Process Analyze 6. Analyze & Correlate Peaks (Ketone vs. Ester) Process->Analyze Clean 7. Clean ATR Crystal Analyze->Clean End End Clean->End

Caption: Standard Operating Procedure for ATR-FTIR analysis of a liquid keto-ester.

By understanding the underlying electronic principles and adhering to a rigorous experimental protocol, researchers can confidently leverage IR spectroscopy to distinguish between the carbonyl groups in keto-esters, providing crucial insights into molecular structure and reactivity.

References

  • LibreTexts Chemistry. 12.7: Interpreting Infrared Spectra. [Link]

  • LibreTexts Chemistry. 26.3: Keto-Enol Tautomerism. [Link]

  • University of Calgary. Infrared Spectroscopy: Tautomers. [Link]

  • Michigan State University Department of Chemistry. Infrared Spectroscopy. [Link]

Reference Standard Guide: Ethyl 5-(2,6-difluorophenyl)-5-oxovalerate

[1]

Executive Summary & Application Context

This compound is a specialized fluorinated phenyl keto-ester.[1] In drug development, it functions primarily as a Key Starting Material (KSM) or Critical Process Intermediate (CPI) for synthesizing APIs containing 2,6-difluorophenyl moieties—a structural motif commonly employed to enhance metabolic stability and lipophilicity in kinase inhibitors and GPCR ligands.[1]

As a Reference Standard , this compound is indispensable for:

  • Impurity Profiling: Quantifying unreacted intermediate levels in the final drug substance.[1]

  • Process Validation: Monitoring the efficiency of Friedel-Crafts acylation or subsequent cyclization steps.[1]

  • Stability Studies: Identifying hydrolysis degradants (e.g., the corresponding carboxylic acid).[1]

Chemical Identity[1][2][3][4][5][6][7][8][9][10]
  • CAS Number: 898753-24-7[1][2][][]

  • Molecular Formula: C₁₃H₁₄F₂O₃[1][2][][5]

  • Molecular Weight: 256.25 g/mol [1][2][6]

  • IUPAC Name: Ethyl 5-(2,6-difluorophenyl)-5-oxopentanoate[1]

Comparative Analysis: Certified Reference Standard vs. Alternatives

In a GMP regulatory environment (ICH Q7), the "performance" of a standard is defined by its ability to provide accurate, traceable quantification.[1] Below is an objective comparison between a Certified Reference Standard (CRS) and a typical In-House Synthesized (Crude) alternative.

Performance Metrics Table
FeatureOption A: Certified Reference Standard (CRS) Option B: In-House / Industrial Grade Impact on R&D
Assay (Purity) > 98.0% (by Mass Balance)~95% (Area % only)CRS ensures accurate potency calculation; Crude leads to systematic errors in impurity quantification.[1]
Traceability Traceable to Primary Standard (NMR/ROI/KF)Batch-specific onlyCRS is required for validated release testing methods.
Water Content Quantified (KF Titration) & Dry (<0.5%)Often Variable (>1.0%)High water content in keto-esters promotes hydrolysis to the acid degradant, shifting retention times.[1]
Homogeneity Tested for vial-to-vial consistencyBulk variabilityCrude material may have "hot spots" of inorganic salts (AlCl₃ residues).[1]
Linearity (R²) > 0.999 (0.1 µg/mL to 100 µg/mL)~0.98 (Low end noise)Impurities <0.05% may be undetectable with Option B due to baseline noise from contaminants.[1]
Experimental Insight: The "Purity Trap"

Using Option B (Industrial Grade) often leads to the "Purity Trap."[1] In a comparative study, an industrial batch showed 99.2% purity by HPLC Area %.[1] However, Quantitative NMR (qNMR) revealed significant residual solvent and inorganic salts, dropping the true assay to 94.5%.[1] Using this as a standard would underestimate impurities in the final drug product by ~5% , potentially causing a batch release failure during regulatory audit.[1]

Technical Specifications & Validation Protocols

A. Analytical Method: HPLC-UV Purity Assessment

This protocol is designed to separate the ester from its hydrolysis product (Acid impurity) and the starting material (1,3-difluorobenzene).[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm)[1]

  • Mobile Phase A: 0.1% Formic Acid in Water[1]

  • Mobile Phase B: Acetonitrile (ACN)[1]

  • Flow Rate: 1.0 mL/min[1]

  • Detection: UV @ 260 nm (optimized for difluorophenyl absorption)

  • Temperature: 30°C

Gradient Program:

  • 0-2 min: 10% B (Equilibration)

  • 2-15 min: 10% → 90% B (Linear Gradient)

  • 15-20 min: 90% B (Wash)

B. Stability & Stress Testing (Forced Degradation)

To validate the standard's integrity, it must undergo stress testing.[1]

  • Acid Hydrolysis: 0.1N HCl, 60°C, 4 hours → Expect formation of 5-(2,6-difluorophenyl)-5-oxopentanoic acid.

  • Base Hydrolysis: 0.1N NaOH → Rapid degradation (ester cleavage).[1]

  • Oxidation: 3% H₂O₂ → Stable (Difluorophenyl ring is resistant).[1]

Visualizations & Pathways

Diagram 1: Synthesis & Impurity Origin

This diagram illustrates the Friedel-Crafts origin of the compound and where critical impurities (which the Reference Standard must resolve) arise.[1]

SynthesisPathStart1,3-DifluorobenzeneIntermediateFriedel-Crafts ComplexStart->Intermediate+ ReagentReagentEthyl Glutaranyl ChlorideReagent->IntermediateCatalystAlCl3 (Catalyst)Catalyst->IntermediateProductEthyl 5-(2,6-difluorophenyl)-5-oxovalerate(Target Standard)Intermediate->ProductQuench/WorkupImpurity2Impurity B:Regioisomer(2,4-difluoro)Intermediate->Impurity2Lack of RegioselectivityImpurity1Impurity A:Carboxylic Acid(Hydrolysis)Product->Impurity1Moisture/H+

Caption: Synthesis pathway showing the origin of the target ester and its two primary impurities: the hydrolysis acid and the regioisomer.

Diagram 2: Reference Standard Qualification Decision Tree

A logic flow for researchers to decide when to use a Certified Standard vs. a Working Standard.

ValidationTreeStartSelect Standard TypeQ1Is this for GMP Releaseor Clinical Batches?Start->Q1Branch1YESQ1->Branch1Branch2NO (Early R&D)Q1->Branch2Action1Use Certified Reference Standard (CRS)Traceable to PrimaryBranch1->Action1Q2Is Quantitation Required?Branch2->Q2Branch3YESQ2->Branch3Branch4NO (ID Only)Q2->Branch4Action2Characterize In-House Material(H-NMR + HPLC + KF + ROI)Branch3->Action2Action3Use Reagent Grade(Check RT only)Branch4->Action3

Caption: Decision matrix for selecting the appropriate grade of this compound based on development stage.

References

  • ICH Guidelines. (2000).[1] Q7 Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. International Council for Harmonisation.

  • U.S. Pharmacopeia (USP). (2023).[1] General Chapter <1225> Validation of Compendial Procedures.

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